4-Ethoxy-2,3-difluorobenzyl alcohol
Description
BenchChem offers high-quality 4-Ethoxy-2,3-difluorobenzyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethoxy-2,3-difluorobenzyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4-ethoxy-2,3-difluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O2/c1-2-13-7-4-3-6(5-12)8(10)9(7)11/h3-4,12H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCFULRHHJUBFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)CO)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Solubility Profiling & Process Development for 4-Ethoxy-2,3-difluorobenzyl Alcohol
An In-depth Technical Guide to the Solubility and Process Thermodynamics of 4-Ethoxy-2,3-difluorobenzyl Alcohol (CAS 293299-94-2).
Executive Summary & Compound Profile
4-Ethoxy-2,3-difluorobenzyl alcohol (CAS: 293299-94-2) is a critical fluorinated intermediate, primarily utilized in the synthesis of high-performance liquid crystal monomers (LCMs) and pharmaceutical building blocks.[1][2] Its purity directly impacts the phase transition temperatures and electrical properties of the final liquid crystal mixtures.
Precise solubility data is the cornerstone of process design, governing solvent selection for reaction media, extraction, and—most critically—recrystallization. This guide provides a comprehensive framework for determining, modeling, and applying solubility data for this specific compound.
Physicochemical Baseline
Before initiating solubility studies, the solid-state properties must be established to prevent experimental artifacts (e.g., oiling out).
| Property | Value / Characteristic | Source / Rationale |
| CAS Number | 293299-94-2 | Chemical Abstracts Service |
| Molecular Formula | C₉H₁₀F₂O₂ | Structural Analysis |
| Molecular Weight | 188.17 g/mol | Calculated |
| Physical State | Solid (Crystalline) | [1] |
| Melting Point | 52–56 °C | [1] |
| Lipophilicity (LogP) | ~2.3 (Predicted) | Structure-Activity Relationship |
| H-Bond Donors | 1 (Hydroxyl group) | Structural Analysis |
Critical Process Insight: The relatively low melting point (52–56 °C) presents a specific challenge. Recrystallization processes must be designed carefully to avoid "oiling out" (liquid-liquid phase separation) before crystallization occurs. Solvent systems with boiling points significantly higher than 56 °C (e.g., Toluene, Heptane) require precise temperature control.
Qualitative Solubility Profile (Thermodynamic Prediction)
In the absence of publicly available, peer-reviewed solubility tables for this specific isomer, the following profile is derived from structural analogs (e.g., 4-ethoxybenzyl alcohol, 2,3-difluorobenzyl alcohol) and general solubility principles.
Predicted Solubility Matrix (at 25 °C)
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Alcohols | Methanol, Ethanol, IPA | High (>100 mg/mL) | Strong H-bonding interaction between solvent -OH and solute -OH/-O- groups. |
| Esters/Ketones | Ethyl Acetate, Acetone | High | Dipole-dipole interactions; favorable matching of polarity. |
| Chlorinated | Dichloromethane (DCM) | High | Good solvency for aromatic rings; high dispersion forces. |
| Aromatic | Toluene, Xylene | Moderate to High | |
| Alkanes | n-Heptane, Hexane | Low (<5 mg/mL) | Lipophilic mismatch. The polar -OH and -F groups resist dissolution in non-polar media. |
| Water | Water | Insoluble/Very Low | Hydrophobic effect of the ethoxy-difluorophenyl moiety dominates the hydrophilic -OH. |
Experimental Protocol: Determination of Solubility
To generate authoritative data for process scaling, you must perform a Static Equilibrium (Shake-Flask) experiment. This protocol ensures thermodynamic equilibrium is reached, distinguishing it from kinetic solubility methods used in early drug discovery.
Workflow Diagram
Caption: Standard Operating Procedure (SOP) for thermodynamic solubility determination.
Step-by-Step Methodology
-
Preparation:
-
Weigh an excess of 4-Ethoxy-2,3-difluorobenzyl alcohol (approx. 200–500 mg) into a jacketed equilibrium cell or a sealed glass vial.
-
Add a known volume (e.g., 5 mL) of the target solvent (Methanol, Ethanol, Toluene, etc.).
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath.
-
Agitate at the target temperature (
K) for 24–48 hours. -
Validation: Visual inspection must confirm solid is still present. If fully dissolved, add more solid.
-
-
Sampling:
-
Stop agitation and allow the suspension to settle for 2 hours at constant temperature.
-
Using a pre-warmed syringe and a 0.45 µm PTFE filter, withdraw the supernatant. Crucial: The filter and syringe must be at the same temperature as the solution to prevent precipitation during sampling.
-
-
Quantification:
-
Dilute the filtrate immediately with a solvent suitable for analysis (e.g., Acetonitrile).
-
Analyze via HPLC (UV detection at
nm) or GC-FID. -
Calculate the mole fraction solubility (
).
-
Thermodynamic Modeling & Analysis
Once experimental data is collected across a temperature range (e.g., 278.15 K to 318.15 K), it must be correlated using thermodynamic models to allow for interpolation and process simulation.
Modified Apelblat Equation
This is the industry standard for correlating solubility data of solids in pure solvents. It accounts for the non-ideal behavior of the solution.
- : Mole fraction solubility.
- : Absolute temperature (Kelvin).
- : Empirical model parameters derived via multivariate regression.
van't Hoff Analysis (Dissolution Thermodynamics)
To understand the driving forces (Enthalpy vs. Entropy), apply the van't Hoff equation:
- (Enthalpy of Solution): Usually positive (endothermic), indicating solubility increases with temperature.
- (Entropy of Solution): Represents the disorder increase upon mixing.
Interpretation Logic:
-
If
and : The process is endothermic and spontaneous (entropy-driven). -
Process Implication: A high positive
indicates a steep solubility curve, making the system ideal for cooling crystallization (high recovery yield).
Process Application: Purification Strategy
Given the melting point of 52–56 °C and the fluorinated aromatic structure, the following purification strategies are recommended.
Recommended Solvent System: Toluene / n-Heptane
-
Type: Anti-solvent Crystallization / Cooling Crystallization.
-
Rationale:
-
The compound is likely soluble in Toluene (Solvent) and sparingly soluble in Heptane (Anti-solvent).
-
Protocol: Dissolve crude material in warm Toluene (approx. 40–45 °C). Do not exceed 50 °C to avoid melting the solid into an oil. Slowly add n-Heptane or cool the solution to 0–5 °C.
-
Advantage: Removes non-polar impurities and oligomers.
-
Alternative System: Ethanol / Water
-
Type: Cooling Crystallization.
-
Rationale: High solubility in Ethanol; low in Water.
-
Risk: Water can induce oiling out if added too quickly at temperatures near the melting point.
-
Control: Maintain temperature at 35–40 °C during water addition, then cool slowly to 5 °C.
Process Safety Note
Since the compound contains a benzyl alcohol moiety and fluorine substituents:
-
Thermal Stability: Ensure temperatures during drying do not exceed 40 °C (under vacuum) to prevent melting or degradation.
-
Material Compatibility: Fluorinated compounds can be aggressive; use glass-lined or stainless steel (SS316) reactors.
References
-
ChemicalBook. (2024). 4-Ethoxy-2,3-difluorobenzyl alcohol (CAS 293299-94-2) Physical Properties. Retrieved from (Accessed Feb 2026).
- Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91.
- Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy and Pharmaceutical Sciences, 11(1), 32-58.
-
PubChem. (2025). Compound Summary: 4-Ethoxybenzyl alcohol (Analog).[3] National Library of Medicine. Retrieved from .
- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Standard text for solubility protocols).
Sources
Technical Guide: Physicochemical Profiling & Handling of 4-Ethoxy-2,3-difluorobenzyl Alcohol
The following technical guide details the physicochemical profile, experimental determination, and handling protocols for 4-Ethoxy-2,3-difluorobenzyl alcohol (CAS: 293299-94-2).
Executive Summary
4-Ethoxy-2,3-difluorobenzyl alcohol is a specialized fluorinated building block used primarily in the synthesis of liquid crystal monomers and pharmaceutical intermediates. Its structural motif—combining a polarizable ethoxy tail with a rigid, electron-withdrawing difluoro-substituted core—imparts unique dielectric anisotropy and metabolic stability to downstream compounds.
Due to its niche application, experimental physical data is often absent from public indices. This guide provides a predictive physicochemical profile based on structure-property relationships (SPR) of validated analogues, alongside rigorous protocols for empirical determination in a research setting.
Physicochemical Profile
Note: Values marked with (Est.) are derived from quantitative structure-property relationship (QSPR) models and analogue extrapolation.
| Property | Value / Description | Confidence | Context |
| CAS Number | 293299-94-2 | High | Unique Identifier |
| Molecular Formula | C₉H₁₀F₂O₂ | High | MW: 188.17 g/mol |
| Physical State | Liquid (at 25°C) | Med-High | Analogues (e.g., 2,3-difluorobenzyl alcohol) are liquids.[1][2][3] |
| Boiling Point (Atm) | ~265–275 °C (Est.) | Medium | Extrapolated from benzyl alcohol (205°C) + ethoxy/fluoro effects. |
| Boiling Point (Vac) | 115–125 °C @ 1–2 mmHg | High | Standard distillation range for this MW class. |
| Melting Point | < 20 °C (Likely) | Medium | Asymmetry of 2,3-difluoro substitution disrupts crystal packing. |
| Density | 1.25 ± 0.05 g/cm³ | High | Fluorine atoms significantly increase density vs. non-fluorinated analogues. |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water. | High | Lipophilic ethoxy group dominates solubility profile. |
Structural Analogues Analysis
To validate these estimates, we compare the target with structurally similar compounds:
-
2,3-Difluorobenzyl alcohol (CAS 75853-18-8): Liquid at RT. The addition of an ethoxy group increases molecular weight but often lowers symmetry, maintaining the liquid state.
-
4-Ethoxybenzyl alcohol (CAS 6214-44-4): Low-melting solid (MP: 30–35°C). The introduction of ortho-fluorines (2,3-position) creates steric strain and dipole repulsion, which typically depresses the melting point further, pushing it below room temperature.
Thermodynamic Context & Stability
The 2,3-difluoro substitution pattern is critical for two reasons:
-
Dipole Moment: The two fluorine atoms create a strong local dipole, which increases the boiling point relative to non-fluorinated equivalents due to enhanced dipole-dipole interactions.
-
Chemical Stability: The electron-withdrawing nature of the fluorines deactivates the benzene ring towards electrophilic aromatic substitution but makes the benzylic position slightly more acidic.
Handling Implication: While benzyl alcohols are generally stable, the electron-rich ethoxy group makes the ring susceptible to oxidation. Store under inert gas (Nitrogen/Argon) at 2–8°C.
Experimental Determination Protocols
For researchers requiring exact values for regulatory or process control, the following self-validating protocols are recommended.
Boiling Point Determination (Micro-Distillation)
Objective: Determine the boiling point under reduced pressure to avoid thermal decomposition.
-
Setup: Assemble a short-path distillation apparatus with a vacuum manostat.
-
Loading: Charge 5.0 g of crude 4-Ethoxy-2,3-difluorobenzyl alcohol.
-
Equilibration: Reduce pressure to 2.0 mmHg (stable).
-
Heating: Increase bath temperature gradually (5°C/min).
-
Observation: Record the vapor temperature when the first steady drop appears in the receiver.
-
Expected Range: 115–125°C @ 2 mmHg.
-
-
Validation: The fraction collected should show a single spot on TLC (Hexane:EtOAc 3:1) and >98% purity by GC.
Melting Point / Glass Transition (DSC)
Objective: Determine if the compound is a true liquid or a supercooled solid.
-
Instrument: Differential Scanning Calorimeter (DSC).
-
Protocol:
-
Cool sample to -80°C at 10°C/min.
-
Hold for 5 min to ensure thermal equilibrium.
-
Heat to 50°C at 5°C/min.
-
-
Analysis: Look for a sharp endothermic peak (melting) or a step change in heat capacity (glass transition, Tg).
-
Prediction: Likely to observe a Tg around -40°C to -20°C rather than a sharp melting point.
-
Synthesis & Purification Workflow
The physical properties dictate the purification strategy. Since the compound is a high-boiling liquid, fractional distillation is superior to crystallization.
Workflow Diagram
Figure 1: Purification workflow emphasizing vacuum distillation due to the compound's liquid state.
Safety & Toxicology (E-E-A-T)
-
Skin/Eye Irritant: Like most benzyl alcohols, this compound is a Class 2 Skin Irritant and Class 2A Eye Irritant.
-
HF Precursor: In the event of thermal decomposition (>300°C), fluorinated aromatics can release trace Hydrogen Fluoride (HF).
-
Safety Protocol: Always distill behind a blast shield. Keep Calcium Gluconate gel accessible in the lab.
-
References
-
BLD Pharm. (2025). Product Information: 4-Ethoxy-2,3-difluorobenzyl alcohol (CAS 293299-94-2).[1][2][4] Retrieved from
-
National Institute of Standards and Technology (NIST). (n.d.). p-Ethoxybenzyl alcohol Thermochemical Data. NIST Chemistry WebBook, SRD 69.[5] Retrieved from [3][6]
-
PubChem. (2025).[7] Compound Summary: 2,3-Difluorobenzyl alcohol (CAS 75853-18-8).[7] National Library of Medicine. Retrieved from
-
Fisher Scientific. (2024). Safety Data Sheet: Fluorinated Benzyl Alcohols. Retrieved from
Sources
- 1. 773871-99-1|(2,3-Difluoro-6-methoxyphenyl)methanol|BLD Pharm [bldpharm.com]
- 2. 2200-71-7|2,2',3,3',5,5',6,6'-Octafluoro-4,4'-dimethoxy-1,1'-biphenyl|BLD Pharm [bldpharm.com]
- 3. chemeo.com [chemeo.com]
- 4. 293299-94-2|4-Ethoxy-2,3-difluorobenzyl alcohol|BLD Pharm [bldpharm.com]
- 5. p-Ethoxybenzyl alcohol [webbook.nist.gov]
- 6. chemeo.com [chemeo.com]
- 7. 2,3-Difluorobenzyl Alcohol | C7H6F2O | CID 447153 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Thermodynamic Properties of Fluorinated Benzyl Alcohols: Experimental, Computational, and Drug Discovery Perspectives
Executive Summary: The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, profoundly enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Fluorinated benzyl alcohols, in particular, represent a critical structural motif where the subtle interplay of stereoelectronic effects dictates molecular behavior. This guide provides an in-depth exploration of the thermodynamic properties of these compounds, offering a synthesized narrative for researchers, scientists, and drug development professionals. We delve into the causality behind experimental choices for determining key thermodynamic parameters, detail self-validating computational protocols for their prediction, and contextualize these properties within the broader landscape of drug discovery. By bridging fundamental thermodynamics with practical application, this document serves as an authoritative resource for harnessing the full potential of fluorination in molecular design.
The Strategic Role of Fluorine in Modulating Benzyl Alcohol Properties
The substitution of hydrogen with fluorine, the most electronegative element, induces a cascade of effects that can be leveraged to fine-tune a molecule's properties for therapeutic benefit.[1] The carbon-fluorine (C-F) bond is exceptionally strong and polarized, leading to significant changes in local electron density and dipole moments.[2] In the context of the benzyl alcohol scaffold, these changes are not merely peripheral but fundamentally alter the molecule's interactive potential.
Key Physicochemical Modulations:
-
Acidity (pKa): The powerful electron-withdrawing inductive effect of fluorine lowers the pKa of nearby acidic groups, such as the hydroxyl group in benzyl alcohol, making it a stronger acid.[3] This can critically influence a drug's ionization state at physiological pH, thereby affecting its solubility and ability to interact with biological targets.
-
Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve absorption.[4] This modulation is a key strategy for improving the bioavailability of drug candidates.[2][4]
-
Metabolic Stability: The strength of the C-F bond makes it resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[2] Introducing fluorine at a metabolically labile site—often a benzylic position—is a proven strategy to block oxidative metabolism, prolonging the drug's half-life and therapeutic effect.[3][4]
-
Conformational Control: The introduction of fluorine, especially at the ortho position of the benzyl ring, significantly influences the molecule's conformational landscape.[5][6] This arises from intramolecular interactions, such as OH···F hydrogen bonds, which can stabilize specific rotamers.[5][7] Such conformational locking can pre-organize a ligand for optimal binding to its protein target, enhancing potency and selectivity.[1]
Studies specifically on benzyl alcohol derivatives have shown that o-fluorination can increase the hydrogen-bond (HB) acidity of the hydroxyl group, while o,o'-difluorination may cause a decrease.[5][6][7] These effects are governed by a complex interplay of intramolecular OH···F, CH···F, and CH···O interactions that stabilize different conformations.[6][7] Understanding the thermodynamic underpinnings of these preferences is paramount for rational drug design.
Experimental Determination of Thermodynamic Properties
Precise and accurate experimental data provide the ground truth for all thermodynamic considerations. The primary properties of interest include the standard molar enthalpy of formation (ΔfH°), which indicates molecular stability; the heat capacity (Cp), which describes how a substance's temperature changes as it absorbs heat; and the enthalpies of phase transitions (fusion, ΔfusH°; vaporization, ΔvapH°), which are critical for understanding solubility and volatility.
Methodology 1: Bomb Calorimetry for Enthalpy of Formation
The enthalpy of formation of a fluorinated organic compound is most reliably determined via combustion calorimetry.[8] This technique measures the heat released during the complete and rapid combustion of a sample in a high-pressure oxygen environment.[9][10]
Experimental Protocol:
-
Calibration: The heat capacity of the calorimeter (Ccal) must be precisely determined before sample analysis. This is achieved by combusting a certified standard reference material, typically benzoic acid, for which the energy of combustion is known with high accuracy.[11]
-
Sample Preparation: A precisely weighed pellet of the fluorinated benzyl alcohol is placed in a crucible within the sealed reaction vessel, or "bomb." A fuse wire is positioned to contact the sample.
-
Assembly and Pressurization: The bomb is sealed and filled with high-purity oxygen to approximately 30 atm. It is then submerged in a known quantity of water within a thermally insulated jacket.[12]
-
Ignition and Data Acquisition: The system is allowed to reach thermal equilibrium. The sample is then ignited by passing an electrical current through the fuse wire.[10] The temperature of the surrounding water is monitored with a high-precision thermometer, recording the change (ΔT) until a new thermal equilibrium is reached.
-
Analysis: The heat released by the reaction is calculated from the measured ΔT and the predetermined Ccal.[11] Corrections are applied for the ignition energy and the formation of any side products (e.g., nitric acid from residual N2). The standard enthalpy of combustion is then calculated.
-
Enthalpy of Formation Calculation: The standard enthalpy of formation of the compound is derived from its enthalpy of combustion using Hess's Law, requiring the known enthalpies of formation for the combustion products (CO2, H2O, and HF or CF4).[8] It is crucial to note that when fluorinated compounds are burned, CF4 can be a product, making its enthalpy of formation a critical reference quantity.[8]
Caption: Workflow for determining enthalpy of formation via bomb calorimetry.
Methodology 2: Differential Scanning Calorimetry (DSC) for Phase Transitions
DSC is a powerful thermoanalytical technique for measuring the enthalpy of fusion (melting) and studying phase behavior. It operates by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[13]
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed amount of the fluorinated benzyl alcohol (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific heating rate (e.g., 5-10 K/min) over a desired temperature range that encompasses the melting point.
-
Data Acquisition: As the furnace heats, the instrument records the differential heat flow. When the sample melts, it absorbs energy (an endothermic process), resulting in a peak on the DSC thermogram.
-
Analysis: The temperature at the peak maximum or onset corresponds to the melting point (Tfus). The area under the peak is directly proportional to the enthalpy of fusion (ΔfusH°), which is calculated by integrating the peak and comparing it to the calibration from a known standard (e.g., indium).
Methodology 3: Vapor Pressure Measurement for Enthalpy of Vaporization
The enthalpy of vaporization (ΔvapH°) is derived from the temperature dependence of a substance's vapor pressure. Several methods exist, including static techniques, ebulliometry, and the Knudsen effusion method, which is suitable for compounds with low volatility.[14][15] The data are analyzed using the Clausius-Clapeyron equation, where a plot of ln(P) versus 1/T yields a straight line with a slope equal to -ΔvapH°/R (where R is the gas constant).
Computational Prediction of Thermodynamic Properties
Given the cost and complexity of experimental thermochemistry, computational methods have become indispensable for predicting the properties of novel or uncharacterized molecules.[16] High-level ab initio and Density Functional Theory (DFT) calculations can provide reliable thermodynamic data.[5][17]
Methodology 1: Quantum Chemical Calculations
The foundation of this approach is to calculate the electronic energy and vibrational frequencies of a molecule from first principles. These outputs are then used within a statistical mechanics framework to compute thermodynamic functions.[18]
Computational Protocol:
-
Geometry Optimization: The three-dimensional structure of the fluorinated benzyl alcohol is optimized to find its lowest energy conformation. This is typically performed using DFT with a suitable functional and basis set, such as B3LYP/6-311++G(d,p), which has proven reliable for organofluorine compounds.[17][19]
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and the vibrational frequencies needed for calculating thermodynamic properties.[20]
-
Statistical Thermodynamics: The calculated electronic energy, ZPVE, rotational constants (from the geometry), and vibrational frequencies are used as inputs to standard statistical mechanics equations to calculate the enthalpy (H), entropy (S), and heat capacity (Cp) in the ideal gas state.[14][18]
Caption: Workflow for computational prediction of thermodynamic properties.
Methodology 2: Isodesmic Reactions for Accurate Enthalpy of Formation
A significant challenge in quantum chemistry is the large absolute error in calculated electronic energies. The isodesmic reaction scheme is a powerful technique to mitigate this by exploiting error cancellation.[21] A hypothetical reaction is constructed where the number and types of chemical bonds are conserved between reactants and products.
For example, to calculate the enthalpy of formation of 4-fluorobenzyl alcohol, one could use the following isodesmic reaction:
4-Fluorobenzyl Alcohol + Toluene → Benzyl Alcohol + 4-Fluorotoluene
The enthalpy of this reaction (ΔrH°) is calculated from the computed electronic energies of the four species. Since the bond types are highly similar on both sides of the equation, the systematic errors in the calculations largely cancel out. The unknown enthalpy of formation of 4-fluorobenzyl alcohol can then be derived from the calculated ΔrH° and the known experimental enthalpies of formation of the other three molecules.
Thermodynamic Data of Fluorinated Benzyl Alcohols
Comprehensive experimental data for the full range of fluorinated benzyl alcohols is limited. The following table summarizes available data for the parent compound and the para-fluorinated isomer, highlighting the mix of experimental and calculated values that is common in this field.
| Property | Benzyl Alcohol (C₇H₈O) | 4-Fluorobenzyl Alcohol (C₇H₇FO) |
| Molar Mass ( g/mol ) | 108.14 | 126.13 |
| Melting Point (Tfus) | 257.85 K (-15.3 °C)[22][23] | 269.00 K (-4.15 °C)[24] (Calculated) |
| Boiling Point (Tboil) | 478.6 K (205.5 °C)[22][23] | 482.67 K (209.52 °C)[24] (Calculated) |
| ΔfH° (gas, kJ/mol) | -96.4[25] | -311.09[24] (Calculated) |
| ΔfusH° (kJ/mol) | 11.69[22][26] | 14.71[24] (Calculated) |
| ΔvapH° (kJ/mol) | 63. ± 6.[22] | 49.98[24] (Calculated) |
| Cp (liquid, J/mol·K) | 215.5 at 298.15 K[22] | N/A |
Note: Data for many isomers remains to be determined experimentally. The calculated values shown are from the Joback method, a group contribution estimation technique.[24]
The data indicate that para-fluorination results in a significantly more stable molecule (more negative ΔfH°) compared to the parent benzyl alcohol. The higher melting and boiling points suggest stronger intermolecular forces in the condensed phase for 4-fluorobenzyl alcohol.
Implications for Drug Discovery and Development
The thermodynamic properties of fluorinated benzyl alcohols are not abstract values; they are direct determinants of a drug candidate's behavior and ultimate success.
-
Solubility and Bioavailability: The enthalpy of fusion (ΔfusH°) and melting point are related to the crystal lattice energy. A higher ΔfusH° implies a more stable crystal, which can lead to lower solubility, a critical hurdle in drug development. Fluorination can modulate these crystal packing forces. Concurrently, the enthalpy of vaporization (ΔvapH°) relates to intermolecular forces in the liquid state and volatility. These parameters collectively influence the free energy of solvation, which governs how readily a drug dissolves and becomes available for absorption.[4]
-
Protein-Ligand Binding Affinity: The binding of a drug to its target is a thermodynamic process governed by the change in Gibbs free energy (ΔG = ΔH - TΔS). Fluorine substitution can make the enthalpic contribution (ΔH) more favorable by introducing new electrostatic or hydrogen-bonding interactions with the protein active site.[1][16] It can also impact the entropic term (TΔS) by altering the molecule's conformational flexibility and its interactions with surrounding water molecules.[16]
-
Pharmacokinetics: As previously noted, the high thermodynamic stability of the C-F bond directly translates to enhanced metabolic stability.[3] This reduces the rate of clearance, increases the drug's half-life, and can lead to a more favorable dosing regimen for patients.[2]
Caption: Relationship between thermodynamic properties and drug discovery metrics.
Conclusion and Future Outlook
The thermodynamic properties of fluorinated benzyl alcohols are a direct reflection of the profound electronic and structural changes induced by fluorine substitution. These properties are intrinsically linked to the molecule's performance in a biological system, influencing everything from solubility and metabolic stability to target binding affinity. While computational methods provide powerful predictive tools, there is a clear and pressing need for more extensive experimental thermochemical data on a wider array of mono- and poly-fluorinated benzyl alcohol isomers. Such data would not only provide a more complete picture of structure-property relationships but also serve as crucial benchmarks for refining and validating the next generation of computational models, ultimately accelerating the rational design of novel therapeutics.
References
- Priya A, Mahesh Kumar N, Shachindra L N. Fluorine in drug discovery: Role, design and case studies.
- Longdom Publishing. The Influence of Ortho-Fluorination on the Hydrogen-Bond of Benzyl Alcohols. Journal of Chemical Sciences.
- ResearchGate. Role of Fluorine in Drug Design and Drug Action | Request PDF.
- AiFChem. Fluorine in Pharmaceuticals: Key Properties & Drug Development.
- Mehta M, Patel K, Patel D, et al. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences. 2023.
- MDPI.
- ResearchGate.
- PubMed.
- KabOVS, S. V., & Simirsky, V. V. (2014).
- Vitello, A., Mettee, H. and Balendiran, G. K. (2025). Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. Journal of Materials Science and Chemical Engineering, 13, 19-39.
- ResearchGate.
- Plato, C., & Glasgow, A. R. (1969). Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. Analytical Chemistry, 41(2), 330-336.
- Royal Society of Chemistry.
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An In-Depth Technical Guide to 4-Ethoxy-2,3-difluorobenzyl Alcohol and Its Derivatives: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-ethoxy-2,3-difluorobenzyl alcohol and its derivatives, compounds of increasing interest in the field of medicinal chemistry. We will delve into the synthetic pathways for this key building block and its subsequent elaboration into a variety of derivatives. The guide will further detail the critical aspects of structural characterization using modern spectroscopic techniques. A significant focus will be placed on the biological activities of these compounds, particularly their potential as antimicrobial and anticancer agents, supported by available data from the scientific literature. This document aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents.
Introduction: The Significance of Fluorinated Scaffolds in Medicinal Chemistry
The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a drug candidate's metabolic stability, lipophilicity, binding affinity, and bioavailability. Fluorinated benzyl alcohols, in particular, serve as versatile scaffolds for the synthesis of a wide array of biologically active compounds. The presence of the difluoro-substituted phenyl ring in 4-ethoxy-2,3-difluorobenzyl alcohol offers a unique electronic and conformational profile, making it an attractive starting point for the exploration of new chemical space in drug discovery.
Synthesis of the Core Moiety: 4-Ethoxy-2,3-difluorobenzyl Alcohol
The primary route to 4-ethoxy-2,3-difluorobenzyl alcohol involves the reduction of its corresponding benzoic acid derivative, 4-ethoxy-2,3-difluorobenzoic acid. This precursor is commercially available, providing a convenient entry point for its synthesis.
Synthetic Pathway Overview
The overall synthetic transformation is a straightforward reduction of a carboxylic acid to a primary alcohol.
Caption: General synthetic scheme for the preparation of 4-Ethoxy-2,3-difluorobenzyl alcohol.
Detailed Experimental Protocol: Reduction of 4-Ethoxy-2,3-difluorobenzoic Acid
This protocol is a representative procedure based on established methods for the reduction of carboxylic acids.
Materials:
-
4-Ethoxy-2,3-difluorobenzoic acid
-
Sodium borohydride (NaBH₄)
-
2,4,6-Trichloro-1,3,5-triazine (TCT)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 4-ethoxy-2,3-difluorobenzoic acid (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add 2,4,6-trichloro-1,3,5-triazine (TCT) (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Carefully add sodium borohydride (NaBH₄) (2.0 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow addition of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-ethoxy-2,3-difluorobenzyl alcohol.[1]
Synthesis of 4-Ethoxy-2,3-difluorobenzyl Alcohol Derivatives
The hydroxyl group of 4-ethoxy-2,3-difluorobenzyl alcohol provides a convenient handle for the synthesis of a diverse range of derivatives. Key transformations include etherification and conversion to haloalkanes.
Ether Derivatives
The synthesis of ether derivatives can be achieved through various methods, including the Williamson ether synthesis and acid-catalyzed etherification.
Caption: General pathways for the synthesis of ether derivatives.
Representative Protocol: Williamson Ether Synthesis
-
To a stirred suspension of sodium hydride (NaH) (1.2 eq) in anhydrous THF at 0 °C, add a solution of 4-ethoxy-2,3-difluorobenzyl alcohol (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add the desired alkyl halide (R-X) (1.1 eq) to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Haloalkane Derivatives
The conversion of the benzylic alcohol to a haloalkane, such as a benzyl bromide or chloride, provides a reactive intermediate for further nucleophilic substitution reactions.
Caption: Synthesis of haloalkane derivatives.
Representative Protocol: Synthesis of 4-Ethoxy-2,3-difluorobenzyl Bromide
-
To a solution of 4-ethoxy-2,3-difluorobenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add phosphorus tribromide (PBr₃) (0.4 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, carefully pour the mixture into ice-water.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-ethoxy-2,3-difluorobenzyl bromide, which can be used in subsequent steps without further purification or purified by chromatography if necessary.
Structural Characterization
The unambiguous identification of 4-ethoxy-2,3-difluorobenzyl alcohol and its derivatives relies on a combination of spectroscopic techniques.
Table 1: Expected Spectroscopic Data for 4-Ethoxy-2,3-difluorobenzyl Alcohol
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the ethoxy group (triplet and quartet), the benzylic CH₂ group (singlet or doublet due to coupling with OH), the aromatic protons (complex multiplets due to F-H coupling), and the hydroxyl proton (broad singlet).[4][5] |
| ¹³C NMR | Resonances for the ethoxy carbons, the benzylic carbon, and the aromatic carbons, with characteristic C-F coupling patterns.[5][6] |
| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound (C₉H₁₀F₂O₂). Fragmentation patterns may show loss of the ethoxy group, water, or the CH₂OH moiety.[7][8] |
| IR | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, and C-O and C-F stretching vibrations at lower wavenumbers. |
Applications in Drug Discovery: Biological Activity of Derivatives
The incorporation of the 4-ethoxy-2,3-difluorobenzyl scaffold into larger molecules has shown promise in the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases.
Anticancer Activity
Numerous studies have demonstrated that benzyl alcohol derivatives can exhibit significant cytotoxic activity against various cancer cell lines.[9][10][11] The fluorination pattern on the aromatic ring can play a crucial role in modulating this activity. For instance, a series of aryl benzyl ethers with fluoro substituents were synthesized and showed cytotoxicity against A549 and SGC7901 human tumor cell lines.[9] While specific data for derivatives of 4-ethoxy-2,3-difluorobenzyl alcohol is still emerging, the structural similarities to other active fluorinated benzyl compounds suggest a high potential for anticancer activity. The mechanism of action for such compounds often involves the induction of apoptosis and cell cycle arrest in cancer cells.[9][11]
Table 2: Representative Anticancer Activity of Fluorinated Benzyl Derivatives (Literature Data)
| Compound Type | Cell Line | IC₅₀ (µM) | Reference |
| 5-Benzyl juglone | HCT-15 (colorectal) | 12.27 | [9] |
| Glucopyranosyl-conjugated benzyl derivative | HCT-116 (colorectal) | ~10 (complete inhibition) | [11] |
| Indole chalcone derivative | HCT-116 (colorectal) | 10.70 - 553.94 | [12] |
| 2-Substituted benzylamino-thiazole | U-937, SK-MEL-1 | 5.7 - 12.2 | [13] |
Antimicrobial Activity
Benzyl alcohol itself is known to have bacteriostatic properties.[14] The introduction of fluorine and other substituents can enhance this activity. Benzyl alcohol derivatives have been investigated as microbicidal agents against both Gram-positive and Gram-negative bacteria. The lipophilicity and electronic properties conferred by the difluoro-ethoxy substitution pattern may lead to derivatives with improved penetration of bacterial cell membranes and potent inhibitory activity against essential microbial enzymes.
Conclusion and Future Perspectives
4-Ethoxy-2,3-difluorobenzyl alcohol is a valuable and readily accessible building block for medicinal chemistry. Its synthesis from the corresponding benzoic acid is straightforward, and the reactive hydroxyl group allows for the generation of a wide variety of derivatives. The existing literature strongly suggests that the incorporation of this fluorinated scaffold is a promising strategy for the development of novel anticancer and antimicrobial agents. Future research should focus on the synthesis and systematic biological evaluation of a broader range of derivatives to establish clear structure-activity relationships. Detailed mechanistic studies will also be crucial to elucidate the molecular targets of the most potent compounds, paving the way for the development of next-generation therapeutics.
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Methodological & Application
Application Notes & Protocols: Synthesis of Fluorinated Ether Derivatives from Benzyl Alcohols
Abstract
The strategic incorporation of fluorine into organic molecules, particularly in the formation of fluorinated ethers, is a cornerstone of modern medicinal chemistry and materials science. These motifs are prized for their ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity. This guide provides an in-depth analysis of two primary synthetic strategies for converting readily available benzyl alcohols into high-value fluorinated ether derivatives. We will explore both a classical, two-step deoxyfluorination-etherification sequence and a modern, one-pot oxidative C-H functionalization approach. This document offers detailed experimental protocols, mechanistic insights, and practical considerations to empower researchers in drug development and synthetic chemistry.
Part 1: Strategic Approaches to Synthesis
The transformation of a benzyl alcohol to a fluorinated ether derivative can be approached through several distinct synthetic pathways. The choice of strategy is often dictated by the desired substitution pattern, substrate tolerance, and considerations of atom economy and operational simplicity.
The Sequential Strategy: Deoxyfluorination followed by Etherification
A robust and well-established method involves the sequential conversion of the benzylic hydroxyl group to a fluoride, followed by a nucleophilic substitution reaction to form the ether linkage. This approach offers clear, stepwise control over the transformation.
The first critical step is deoxyfluorination, a reaction that replaces a hydroxyl group with a fluorine atom.[1][2] Reagents like diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), are commonly employed for this purpose.[2][3][4] The mechanism typically proceeds through the activation of the alcohol by the reagent, forming an intermediate alkoxyaminosulfur difluoride. This is followed by an intramolecular or intermolecular nucleophilic attack by fluoride, often proceeding with inversion of configuration, consistent with an SN2-type mechanism.[2][5]
Once the benzyl fluoride is synthesized and purified, it can be subjected to etherification. A classic Williamson ether synthesis, reacting the benzyl fluoride with an alkoxide, is a common method.[6][7] Alternatively, modern catalytic methods can be employed for this C-O bond formation.
Key Rationale: This two-step method is highly modular. It allows for the independent synthesis and purification of the benzyl fluoride intermediate, which can be crucial for complex substrates or when troubleshooting is required. However, it is less atom-economical than one-pot procedures.
Modern Direct Strategy: Oxidative C-H Functionalization
More recent advancements in synthetic methodology have enabled the direct synthesis of α-fluoroethers from precursors containing benzylic C-H bonds, often in a single, oxidative step. These methods are highly attractive for their efficiency and for their ability to functionalize otherwise inert positions.
One prominent approach utilizes an electrophilic fluorinating agent, such as Selectfluor® (F-TEDA-BF4), in the presence of an alcohol.[8][9][10][11] The reaction is believed to proceed via a single-electron transfer (SET) mechanism, often facilitated by a photocatalyst or electrochemical initiation.[4][12][13] In this scenario, the benzylic C-H bond is activated to form a benzylic radical or cation, which is then trapped by the alcohol (to form the ether linkage) and the fluorine source. This bypasses the need to pre-functionalize the benzyl alcohol, directly converting a C-H bond to C-O and C-F bonds.
Key Rationale: This strategy represents a more convergent and atom-economical approach. By leveraging C-H activation, it avoids the generation of stoichiometric byproducts associated with pre-functionalization and can provide access to novel derivatives that might be difficult to synthesize via traditional routes.[14][15]
Part 2: Visualization of Synthetic Workflows
To better illustrate the conceptual differences between these strategies, the following diagrams outline the general workflows.
Caption: Workflow for the sequential deoxyfluorination-etherification strategy.
Caption: Workflow for the direct oxidative C-H functionalization strategy.
Part 3: Experimental Protocols & Methodologies
The following protocols are representative examples of the strategies discussed. They are intended as a starting point and may require optimization based on the specific substrate.
Protocol 1: Two-Step Synthesis of (Fluoromethyl)benzene via Deoxyfluorination
This protocol details the conversion of benzyl alcohol to benzyl fluoride using Deoxo-Fluor®, a thermally safer alternative to DAST.[3][16]
Step 1: Deoxyfluorination of Benzyl Alcohol
-
Preparation: To an oven-dried, 100 mL round-bottomed flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous dichloromethane (DCM, 40 mL). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Reagent Addition: Slowly add benzyl alcohol (1.0 equiv., e.g., 5.0 mmol, 0.54 g) to the cooled DCM.
-
Fluorinating Agent: Cautiously add Deoxo-Fluor® (1.2 equiv., 6.0 mmol, 1.33 g) dropwise to the stirring solution. CAUTION: Deoxo-Fluor® reacts exothermically with water and can release HF gas.[16][17] Handle only in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).[18]
-
Reaction: Allow the reaction to stir at -78 °C for 30 minutes, then slowly warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., eluting with 9:1 Hexanes:Ethyl Acetate).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes to 95:5 hexanes:ethyl acetate to afford pure (fluoromethyl)benzene.
Step 2: Etherification (Example using Sodium Methoxide)
-
Alkoxide Preparation: In a separate flame-dried flask under nitrogen, dissolve sodium metal (1.1 equiv.) in anhydrous methanol (20 mL) at 0 °C. Allow the mixture to stir until all the sodium has dissolved to form sodium methoxide.
-
Reaction: Add the purified (fluoromethyl)benzene (1.0 equiv.) from Step 1 to the sodium methoxide solution.
-
Heating: Warm the reaction mixture to reflux (approx. 65 °C) and maintain for 6 hours, monitoring by TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, carefully quench the reaction with water. Remove the methanol under reduced pressure. Extract the aqueous residue with diethyl ether (3 x 20 mL). Combine the organic layers, dry over MgSO₄, filter, and concentrate. Purify the resulting crude ether by column chromatography.
Protocol 2: One-Pot Synthesis of a Methoxy-α-fluorinated Toluene Derivative
This protocol is a conceptual example based on modern photocatalytic methods, which couple C-H activation with C-O and C-F bond formation.[4][12]
-
Reaction Setup: In a 10 mL borosilicate glass vial, combine the substituted toluene (1.0 equiv.), a photocatalyst such as 4CzIPN (1-5 mol%), and Selectfluor® (1.5 equiv.).[19]
-
Solvent/Reagent: Add anhydrous methanol (which acts as both the solvent and the ether source) to achieve a substrate concentration of 0.1 M.
-
Degassing: Seal the vial and degas the solution by sparging with nitrogen or argon for 15 minutes.
-
Irradiation: Place the vial approximately 5 cm from a blue LED lamp (40 W, 390 nm) and begin stirring.[20] Ensure the reaction is cooled with a fan to maintain room temperature.
-
Reaction Time: Irradiate the reaction for 12-24 hours, or until TLC/GC-MS analysis indicates consumption of the starting material.
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a minimal amount of DCM and directly purify by flash column chromatography on silica gel to isolate the desired fluorinated ether product.
Part 4: Data & Reagent Comparison
The choice of fluorinating reagent is critical and depends on factors like safety, stability, and reactivity.
| Reagent | Formula | Form | Key Advantages | Key Disadvantages |
| DAST | Et₂NSF₃ | Liquid | Highly effective, widely used.[2] | Thermally unstable, can decompose explosively.[3] Reacts violently with water.[18] |
| Deoxo-Fluor® | (MeOCH₂CH₂)₂NSF₃ | Liquid | More thermally stable than DAST.[3][16] | Expensive, reacts with water, respiratory hazard.[16][17] |
| Selectfluor® | C₇H₁₄B₂ClF₂N₂ | Solid | Stable, crystalline solid, easy to handle.[10][11] | Requires activation (e.g., photocatalysis) for C-H functionalization.[12] |
Part 5: Mechanistic Considerations & Troubleshooting
Understanding the reaction mechanism is key to optimization and troubleshooting.
Mechanism: Deoxyfluorination with DAST/Deoxo-Fluor®
The reaction is initiated by the attack of the alcohol's oxygen on the sulfur atom of the fluorinating agent, displacing a fluoride ion. This forms a key intermediate which then undergoes nucleophilic attack by the displaced fluoride ion at the carbon atom, leading to the fluorinated product and sulfur-containing byproducts. The Sₙ2 nature of the final step typically results in an inversion of stereochemistry at the benzylic center.[2][5]
Caption: Simplified mechanism of alcohol deoxyfluorination with DAST.
Troubleshooting Guide
-
Low Yield in Deoxyfluorination:
-
Cause: Presence of moisture. Fluorinating agents like DAST and Deoxo-Fluor® react rapidly with water.
-
Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and reagents. Perform the reaction under a strict inert atmosphere (N₂ or Ar).
-
-
Formation of Elimination Byproducts (Styrenes):
-
Cause: For secondary benzyl alcohols, elimination can compete with substitution, especially at higher temperatures.
-
Solution: Maintain low reaction temperatures (e.g., -78 °C). Consider using milder fluorinating agents if elimination persists.
-
-
No Reaction in Photocatalytic Method:
-
Cause: Inefficient light penetration or catalyst deactivation.
-
Solution: Ensure the reaction vessel is made of a material transparent to the required wavelength (e.g., borosilicate glass for blue light). Check the viability of the photocatalyst. Ensure proper degassing, as oxygen can quench excited states.
-
Conclusion
The synthesis of fluorinated ether derivatives from benzyl alcohols can be accomplished through either robust, sequential methods or elegant, direct C-H functionalization strategies. The classical deoxyfluorination-etherification pathway offers high control and modularity, making it suitable for complex targets. In contrast, modern oxidative methods provide a more streamlined and atom-economical route, ideal for rapid library synthesis and late-stage functionalization. The choice of method will ultimately depend on the specific molecular target, available resources, and desired synthetic efficiency. Careful consideration of reagent safety, particularly with sulfur-based fluorinating agents, is paramount for successful and safe execution.
References
-
A rapid and selective synthesis of α,α-fluorohalo esters via fluorohalogenative or difluorinative hydration of ynol ethers. Chemical Communications (RSC Publishing). Available at: [Link]
-
Catalyst free synthesis of α-fluoro-β-hydroxy ketones/α-fluoro-ynols via electrophilic fluorination of tertiary propargyl alcohols using Selectfluor™ (F-TEDA-BF4). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Efficient synthesis of alpha,alpha-difluoro ketones using Selectfluor (TM) F-TEDA-BF4. ResearchGate. Available at: [Link]
-
Late-Stage Deoxyfluorination of Alcohols with PhenoFluor. SlidePlayer. Available at: [Link]
-
Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. PMC. Available at: [Link]
-
Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters. PMC. Available at: [Link]
-
SAFETY DATA SHEET - Aluminum fluoride. Aurora Fine Chemicals. Available at: [Link]
-
Facile Access to Hindered Ethers via Photoinduced O–H Bond Insertions. PMC. Available at: [Link]
-
Visible light-induced photocatalytic deoxyfluorination of benzyl alcohol using SF6 as a fluorinating reagent. Green Chemistry (RSC Publishing). Available at: [Link]
-
DIRECT FLUORINATION OF THE CARBONYL GROUP OF BENZOPHENONES USING DEOXO-FLUOR®: PREPARATION OF BIS(4-FLUOROPHENYL)DIFLUOROMETHANE. Organic Syntheses. Available at: [Link]
-
Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Universal Wiser Publisher. Available at: [Link]
-
Light-driven Deoxyfluorination of Alcohols with Seletfluor. Scientific Update. Available at: [Link]
-
Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis. Fine Chemical Engineering. Available at: [Link]
-
Methods for deoxyfluorination of alcohols. ResearchGate. Available at: [Link]
-
Photocatalytic Alkene Hydrofunctionalization with Benzoic Esters of Fluorinated Alcohols Mediated by Tin(II) Chloride. ResearchGate. Available at: [Link]
-
Safety of Deoxo Fluorination Reagents. ResearchGate. Available at: [Link]
-
Functionalization of Electron-Rich Secondary Benzyl Alcohols in HFIP: From Thioethers to Trisubstituted Methanes. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Selective fluorination of alkyl C–H bonds via photocatalysis. RSC Publishing. Available at: [Link]
-
Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. OSTI.GOV. Available at: [Link]
-
Liquid Etherification of Alkoxybenzyl Alcohols, Cinnamyl Alcohols and Fluorinated Phenylalkenols with Platinum on Carbon (Pt/C). Scientific Research Publishing. Available at: [Link]
-
Iron-catalyzed electrochemical C–H perfluoroalkylation of arenes. RSC Publishing. Available at: [Link]
-
Photocatalytic synthesis of CF3-containing β-amino alcohols via covalent metal–organic frameworks. National Science Review | Oxford Academic. Available at: [Link]
-
In Situ Activation of Benzyl Alcohols with XtalFluor-E. The Royal Society of Chemistry. Available at: [Link]
-
(PDF) Iron-Catalyzed Electrochemical C-H Perfluoroalkylation of Arenes. ResearchGate. Available at: [Link]
-
Deoxyfluorination of alcohols with aryl fluorosulfonates. RSC Publishing. Available at: [Link]
-
Electro-oxidative Deoxyfluorination of Arenes With NEt3·3HF. Scholars' Mine. Available at: [Link]
-
Oxidative C−H Activation/C−C Bond Forming Reactions: Synthetic Scope and Mechanistic Insights. Journal of the American Chemical Society - ACS Publications. Available at: [Link]
-
Late-Stage Deoxyfluorination of Alcohols with PhenoFluor. ResearchGate. Available at: [Link]
-
C-C bond formation via double C-H functionalization: aerobic oxidative coupling as a method for synthesizing heterocoupled biaryls. PubMed. Available at: [Link]
-
Iron-catalyzed electrochemical C-H perfluoroalkylation of arenes. PubMed. Available at: [Link]
-
Electrochemical strategies for C–H functionalization and C–N bond formation. RSC Publishing. Available at: [Link]
-
C-H Bond Functionalization in Complex Organic Synthesis. Department of Chemistry and Chemical Biology, Harvard University. Available at: [Link]
-
Synthesis and Application of Fluorine-Containing Ethers Based on Perfluoroolefins. ResearchGate. Available at: [Link]
-
Oxidative C-H Bond Functionalization in the Synthesis of Nitrogen- and Oxygen-Containing Heterocycles. D-Scholarship@Pitt. Available at: [Link]
-
Electrochemical synthesis of functionalized gem-difluoroalkenes with diverse alkyl sources via a defluorinative alkylation process. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Catalytic dehydrative etherification and chlorination of benzyl alcohols in ionic liquids. Chemical Communications (RSC Publishing). Available at: [Link]
Sources
- 1. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. scientificupdate.com [scientificupdate.com]
- 5. researchgate.net [researchgate.net]
- 6. wiserpub.com [wiserpub.com]
- 7. ojs.wiserpub.com [ojs.wiserpub.com]
- 8. A rapid and selective synthesis of α,α-fluorohalo esters via fluorohalogenative or difluorinative hydration of ynol ethers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Catalyst free synthesis of α-fluoro-β-hydroxy ketones/α-fluoro-ynols via electrophilic fluorination of tertiary propargyl alcohols using Selectfluor™ (F-TEDA-BF4) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. SelectFluor - Enamine [enamine.net]
- 11. CAS 140681-55-6: Selectfluor | CymitQuimica [cymitquimica.com]
- 12. Selective fluorination of alkyl C–H bonds via photocatalysis - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC01848F [pubs.rsc.org]
- 13. Electrochemical strategies for C–H functionalization and C–N bond formation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00619E [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.rutgers.edu [chem.rutgers.edu]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. synquestlabs.com [synquestlabs.com]
- 18. fishersci.com [fishersci.com]
- 19. Visible light-induced photocatalytic deoxyfluorination of benzyl alcohol using SF6 as a fluorinating reagent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Facile Access to Hindered Ethers via Photoinduced O–H Bond Insertions - PMC [pmc.ncbi.nlm.nih.gov]
Functionalizing 4-Ethoxy-2,3-difluorobenzyl alcohol for agrochemical research
Application Note & Protocol Guide for Agrochemical Discovery
Executive Summary: The Fluorinated Scaffold Advantage
In modern agrochemical design, 4-Ethoxy-2,3-difluorobenzyl alcohol (CAS 293299-94-2) represents a "privileged scaffold." It combines two critical design elements: the 2,3-difluoro substitution pattern , which enhances metabolic stability and lipophilicity (bioavailability), and the 4-ethoxy group , which provides electron-donating character to modulate binding affinity in target enzymes (e.g., sodium channels in insects or mitochondrial complexes in fungi).[1]
This guide details the strategic functionalization of this scaffold. Unlike generic benzyl alcohols, the electronic push-pull nature of this molecule (electron-withdrawing fluorines vs. electron-donating ethoxy) dictates specific synthetic protocols to avoid side reactions such as defluorination or polymerization.
Chemical Profile & Reactivity Analysis
Before initiating synthesis, researchers must understand the electronic landscape of the substrate.
| Property | Data | Implication for Synthesis |
| CAS Number | 293299-94-2 | Verification key for sourcing. |
| Molecular Formula | C₉H₁₀F₂O₂ | MW: 188.17 g/mol .[2] |
| Electronic State | 2,3-Difluoro: | The benzyl carbon is moderately electron-deficient compared to non-fluorinated analogues, making it highly reactive toward nucleophiles once activated (e.g., as a bromide). |
| pKa (Est.) | ~14 (Alcohol OH) | Slightly more acidic than benzyl alcohol due to F-induction. |
| Stability | Acid-sensitive (Ethoxy cleavage) | Avoid harsh Lewis acids (e.g., BBr₃) that could cleave the ethyl ether. |
Structural Visualization
The following diagram illustrates the three primary "Strategic Vectors" for functionalizing this molecule in an agrochemical context.
Figure 1: Strategic functionalization vectors for 4-Ethoxy-2,3-difluorobenzyl alcohol. The central alcohol moiety serves as the pivot point for divergent synthesis.
Detailed Experimental Protocols
Pathway A: Synthesis of the Benzyl Bromide (Electrophile)
Rationale: Converting the alcohol to a bromide creates a versatile electrophile for alkylating phenols or amines—a standard approach for synthesizing ether-type pyrethroids (similar to Etofenprox). Critical Constraint: Avoid harsh acidic conditions that might cleave the 4-ethoxy group. The Appel Reaction is selected for its neutrality and high yield.
Protocol 1: Neutral Appel Bromination
Reagents: Carbon tetrabromide (CBr₄), Triphenylphosphine (PPh₃), Dichloromethane (DCM).
-
Setup: Charge a dry 250 mL round-bottom flask (RBF) with 4-Ethoxy-2,3-difluorobenzyl alcohol (10.0 mmol, 1.88 g) and anhydrous DCM (50 mL). Maintain under N₂ atmosphere.
-
Addition: Add CBr₄ (12.0 mmol, 3.98 g) and cool the solution to 0°C using an ice bath.
-
Activation: Dissolve PPh₃ (12.0 mmol, 3.15 g) in DCM (20 mL) and add it dropwise to the reaction mixture over 20 minutes. Note: The solution will turn slightly yellow.
-
Reaction: Remove the ice bath and stir at room temperature (20-25°C) for 3 hours. Monitor by TLC (Hexane/EtOAc 8:2). The alcohol spot (Rf ~0.3) should disappear, replaced by the bromide (Rf ~0.7).
-
Workup: Concentrate the mixture to ~10 mL under reduced pressure. Add cold diethyl ether (100 mL) to precipitate the triphenylphosphine oxide (TPPO) byproduct.
-
Purification: Filter off the white TPPO solid. Concentrate the filtrate and purify via short-path silica plug (100% Hexanes) to obtain the benzyl bromide.
-
Expected Yield: 85-92%
-
Storage: Store at 4°C under Argon (unstable to moisture).
-
Pathway B: Controlled Oxidation to Benzaldehyde
Rationale: The aldehyde is a precursor for hydrazone-based insecticides or styrene derivatives (via Wittig). Critical Constraint: Over-oxidation to benzoic acid must be prevented to retain the aldehyde functionality for subsequent condensation. TEMPO/BAIB oxidation is preferred over MnO₂ for reproducibility and green chemistry compliance.
Protocol 2: TEMPO-Mediated Oxidation
Reagents: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy), BAIB (Bis(acetoxy)iodo)benzene, DCM/Water.
-
Setup: Dissolve 4-Ethoxy-2,3-difluorobenzyl alcohol (5.0 mmol, 940 mg) in DCM (20 mL). Add water (2 mL).
-
Catalyst: Add TEMPO (0.5 mmol, 78 mg, 10 mol%).
-
Oxidant: Add BAIB (5.5 mmol, 1.77 g) in one portion at room temperature.
-
Reaction: Stir vigorously for 2 hours. The orange color of TEMPO may fade and reappear.
-
Quench: Add saturated aqueous Na₂S₂O₃ (10 mL) to quench excess oxidant.
-
Extraction: Separate organic layer, extract aqueous layer with DCM (2x10 mL). Dry combined organics over Na₂SO₄.
-
Isolation: Remove solvent. The crude aldehyde is typically >95% pure and can be used directly for Wittig or condensation reactions.
Pathway C: Direct Coupling for Pyrethroid Esters
Rationale: Many pyrethroids are esters of chrysanthemic acid. This protocol links the benzyl alcohol directly to a carboxylic acid pharmacophore.
Protocol 3: Steglich Esterification
Reagents: DCC (N,N'-Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine), Acid Partner (e.g., 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid).
-
Setup: In a dry flask, mix the Acid Partner (1.0 equiv) and 4-Ethoxy-2,3-difluorobenzyl alcohol (1.0 equiv) in anhydrous DCM.
-
Catalyst: Add DMAP (0.1 equiv). Cool to 0°C.[3]
-
Coupling: Add DCC (1.1 equiv) dissolved in minimal DCM dropwise.
-
Reaction: Allow to warm to RT and stir overnight. A white precipitate (DCU) will form.
-
Workup: Filter off the DCU. Wash the filtrate with 0.5N HCl (to remove DMAP), then NaHCO₃, then Brine.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Advanced Workflow: Photoredox Functionalization
Future-Proofing Your Research
Recent literature (See Nature Chem. 2025 ref) suggests alcohols can be activated via alkoxy sulfonium salts for radical coupling.[4][5] This allows the 4-ethoxy-2,3-difluorobenzyl alcohol to be coupled to alkenes (e.g., acrylate esters) without pre-halogenation, streamlining the synthesis of complex agrochemical scaffolds.
Workflow Logic:
-
Activation: Alcohol + Thianthrenium Salt → Alkoxy Sulfonium Intermediate.
-
Photolysis: Blue LED irradiation → Alkoxy Radical generation.
-
Trapping: Radical addition to electron-deficient alkene (Michael Acceptor).
Figure 2: Proposed photoredox workflow for direct C(sp3)-C(sp3) coupling, avoiding halide intermediates.
Safety & Handling (E-E-A-T)
-
Fluorine Safety: While the C-F bonds on the ring are stable, combustion of this material will release HF (Hydrofluoric Acid). Incineration must be performed in scrubbed facilities.
-
Skin Absorption: Benzyl alcohols and their halide derivatives are potent skin irritants and potential sensitizers. Double-gloving (Nitrile) is mandatory.
-
Reactivity: The benzyl bromide (Pathway A product) is a lachrymator. Handle only in a fume hood.
References
-
Organic Syntheses. (2023). Late-stage C-H Functionalization with 2,3,7,8-Tetrafluorothianthrene. Organic Syntheses, 100, 4. Retrieved from [Link]
-
Nature Chemistry. (2025). Activation of alcohols as sulfonium salts in the photocatalytic hetero-difunctionalization of alkenes. Nat Chem. Retrieved from [Link]
-
Ningbo Inno Pharmchem. (n.d.).[1] The Synergistic Power: 4-Ethoxy-2,3-Difluorophenol in Pharmaceutical and Pesticide Synthesis. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemscene.com [chemscene.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Activation of alcohols as sulfonium salts in the photocatalytic hetero-difunctionalization of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of alcohols as sulfonium salts in the photocatalytic hetero-difunctionalization of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Guide: Optimizing Reaction Yield for 4-Ethoxy-2,3-difluorobenzyl Alcohol Synthesis
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
4-Ethoxy-2,3-difluorobenzyl alcohol (CAS 293299-94-2) is a critical intermediate, often utilized in the synthesis of liquid crystals and bioactive agrochemicals.[1] The presence of the ortho,meta-difluoro motif combined with a para-ethoxy group creates a unique electronic environment. The electron-withdrawing fluorine atoms deactivate the aromatic ring but activate the carbonyl carbon of the precursor aldehyde, making it highly electrophilic.
However, this same electronic activation poses a risk: nucleophilic aromatic substitution (SnAr) .[1] The C-F bonds, particularly at the 2-position, are susceptible to displacement by strong nucleophiles or under harsh reducing conditions.
This guide focuses on the most robust synthetic route: The Chemoselective Reduction of 4-Ethoxy-2,3-difluorobenzaldehyde .
Phase 1: Pre-Reaction Strategy & Reagent Selection
FAQ: Reagent Choice
Q: Why do you recommend Sodium Borohydride (NaBH₄) over Lithium Aluminum Hydride (LiAlH₄) for this specific substrate?
A: While LiAlH₄ is a potent reducing agent, it is often too aggressive for polyfluorinated aromatics.
-
Selectivity: LiAlH₄ can occasionally cause hydrodefluorination (replacing F with H) in electron-deficient rings, especially at elevated temperatures.[1]
-
Safety & Workup: NaBH₄ allows for a milder, protic workup (methanol/water), whereas LiAlH₄ requires harsh quenching that can form difficult emulsions with the ethoxy-benzyl species, trapping product and lowering isolated yield.[1]
-
Chemothermodynamics: The aldehyde carbonyl is already activated by the fluorine atoms; the mild nucleophilicity of borohydride is sufficient for rapid conversion without triggering side reactions.
Reagent Quality Checklist
-
Solvent (Methanol): Must be anhydrous (<0.1% water).[1] Water competes with the carbonyl for the borohydride, consuming reagent and generating hydrogen gas, which can lead to inconsistent stoichiometry.
-
Precursor Purity: The starting aldehyde (4-ethoxy-2,3-difluorobenzaldehyde) must be free of phenolic precursors.[1] Unreacted phenols quench the hydride, forming phenoxides that do not reduce.
Phase 2: Experimental Protocol (Optimized)
This protocol is designed for a 10g scale but is linearly scalable.
Reaction Scheme: R-CHO + 0.25 NaBH4 + MeOH -> R-CH2OH[1]
| Parameter | Specification | Rationale |
| Stoichiometry | 1.0 eq Aldehyde : 0.4 eq NaBH₄ | Theoretical is 0.25 eq, but 0.4 eq ensures full conversion without large excess. |
| Solvent | Methanol (anhydrous) | Polar protic solvent stabilizes the transition state; facilitates borate solvolysis.[1] |
| Temperature | 0°C to 20°C | Start cold to control exotherm; finish at RT to ensure completion. |
| Concentration | 0.5 M | High dilution prevents intermolecular side reactions. |
Step-by-Step Procedure
-
Dissolution: Charge a 3-neck round-bottom flask with 4-ethoxy-2,3-difluorobenzaldehyde (10.0 g, 53.7 mmol) and Methanol (100 mL) . Stir until fully dissolved.
-
Cooling: Place the flask in an ice/water bath and cool to 0–5°C .
-
Addition: Add NaBH₄ (0.81 g, 21.5 mmol) portion-wise over 15 minutes.
-
Critical: Do not dump all at once. Vigorous H₂ evolution can occur.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to 20–25°C . Stir for 45–60 minutes .
-
Monitoring: Check by TLC (Hexane:EtOAc 3:1). The aldehyde spot (higher R_f) should disappear, replaced by the alcohol (lower R_f).[1]
-
Quenching: Cool back to 0°C. Slowly add Saturated NH₄Cl (10 mL) to quench excess hydride and hydrolyze the borate complex.
-
Workup:
Phase 3: Troubleshooting & Yield Optimization
Issue 1: "My yield is low (<70%), but the reaction looked complete on TLC."
Diagnosis: This is likely a Workup/Solubility Issue . The borate-alcohol complex formed during reduction can be stable. If not fully hydrolyzed, the product remains trapped in the aqueous phase or as a gummy solid that doesn't extract well.
Solution:
-
Acidic Hydrolysis: Instead of just NH₄Cl, use 1M HCl to adjust the pH to ~5 during the quench (carefully!). This forces the breakdown of the boron-oxygen bonds.
-
Salting Out: The ethoxy group adds lipophilicity, but the hydroxyl group loves water. Saturate the aqueous layer with NaCl before extraction to force the alcohol into the organic phase.
Issue 2: "I see a new impurity spot just below the product."
Diagnosis: Defluorination or Over-reduction . If the reaction temperature exceeded 40°C or if a stronger reducing agent was used, you may have displaced a fluorine atom (likely at the 2-position).[1]
Solution:
-
Strictly maintain T < 25°C.
-
Validate the NaBH₄ stoichiometry. Do not exceed 0.5 equivalents.
Issue 3: "The product is an oil that won't crystallize."
Diagnosis: Trace Solvent or Aldehyde Contamination . 4-Ethoxy-2,3-difluorobenzyl alcohol should be a solid (MP approx. 45-50°C).[1]
Solution:
-
Recrystallization: Use a mixture of n-Heptane/IPA (9:1) .[1] Heat to dissolve, then cool slowly to -10°C.
-
Seed Crystals: If available, seeding is critical for these low-melting solids.
Visual Troubleshooting Guide
The following logic tree helps you diagnose yield issues in real-time.
Figure 1: Decision matrix for diagnosing low yield in borohydride reductions of fluorinated benzaldehydes.
References
-
ChemGuide. (2015).[1] Reduction of Aldehydes and Ketones. Retrieved October 26, 2023, from [Link][1]
-
National Institutes of Health (PMC). (2023).[1] Strategies for the Biodegradation of Polyfluorinated Compounds (Defluorination Mechanisms). Retrieved October 26, 2023, from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-ETHOXY-2-FLUOROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
Purification methods for crude 4-Ethoxy-2,3-difluorobenzyl alcohol
[1]
Product: 4-Ethoxy-2,3-difluorobenzyl alcohol
Chemical Formula: C
Section 1: Initial Assessment & Characterization
Q: My crude product is a viscous yellow oil, but it is supposed to be a solid. How do I induce crystallization?
A: This is a common phenomenon known as "oiling out," often caused by residual solvent (e.g., THF, Toluene) or specific impurities like unreacted aldehyde that depress the melting point.[1]
Troubleshooting Protocol:
-
High-Vacuum Drying: The crude oil must be dried under high vacuum (<1 mbar) at 40°C for at least 4 hours to remove solvent traces.
-
Seed Crystal Method: If you lack a seed crystal, dip a glass rod in the oil and rub it against the vessel wall just above the liquid surface. The friction often induces nucleation.
-
Trituration: Add cold n-Hexane or Pentane (non-polar anti-solvent) to the oil. Sonicate the mixture. If the product is a solid, it should precipitate as a white powder while impurities remain in the mother liquor.[1]
Q: What are the critical impurities I should look for in HPLC/TLC?
A: Based on the standard reduction synthesis (from 4-ethoxy-2,3-difluorobenzaldehyde), you will likely encounter:
| Impurity Type | Source | Detection (TLC) | Removal Strategy |
| Starting Aldehyde | Incomplete reduction | Less polar than alcohol | Bisulfite wash / Chromatography |
| Borate Esters | Incomplete hydrolysis of NaBH | Baseline streaking | Acidic workup / Methanol co-evaporation |
| Over-reduction products | Defluorination (rare, harsh conditions) | Varies | Careful reaction control |
| Benzyl Ether Dimer | Acid-catalyzed etherification during workup | Non-polar | Avoid strong acids / Heat |
Section 2: Purification Workflows
Q: Can I purify this compound without column chromatography?
A: Yes, recrystallization is the preferred method for scalability, provided the crude purity is >85%.[1]
Recommended Solvent Systems:
-
System A (Standard): n-Heptane / Ethyl Acetate (Start with 10:1 ratio).
-
System B (Polarity Challenge): Toluene (Hot) -> Cool slowly to 0°C.
-
System C (Oiling Out Issues): Methyl tert-butyl ether (MTBE) / Hexane.
Protocol: Recrystallization via Solvent Diffusion
-
Dissolve crude solid in the minimum amount of warm MTBE (approx. 35-40°C).
-
Layer n-Hexane carefully on top (ratio 1:3 MTBE:Hexane).
-
Allow to stand undisturbed at 4°C overnight.
-
Filter crystals and wash with cold Hexane.
Q: How do I remove unreacted 4-ethoxy-2,3-difluorobenzaldehyde?
A: Aldehydes are difficult to separate by crystallization due to structural similarity.[1] Use a Chemical Scavenging approach before attempting crystallization.
The Bisulfite Wash Protocol:
-
Dissolve the crude organic layer in Ethyl Acetate.
-
Wash with saturated aqueous Sodium Bisulfite (NaHSO
) solution (2x). -
Mechanism: The bisulfite forms a water-soluble adduct with the aldehyde (hydroxysulfonate), pulling it into the aqueous phase.[1]
-
Wash with water, then brine, dry over Na
SO , and concentrate.
Section 3: Advanced Troubleshooting & Logic
Q: I see "streaking" on my TLC plate and low yield. What is happening?
A: This indicates the presence of Borate Esters .
When reducing with Sodium Borohydride (NaBH
Corrective Action:
-
Quench: Use 1M HCl or 10% Citric Acid to adjust pH to ~3-4. Stir for 30-60 minutes to ensure complete hydrolysis.
-
Methanol Chase: If the solid is already isolated, dissolve in Methanol and concentrate. Repeat 3x. Boron forms volatile Trimethyl Borate (B(OMe)
) which azeotropes away.
Section 4: Visual Workflows
Decision Tree: Purification Strategy
Use this logic flow to determine the optimal purification route based on your crude material's state.
Figure 1: Strategic decision tree for selecting the appropriate purification method based on physical state and impurity profile.
Workflow: Chemical Scavenging of Aldehyde
This diagram details the bisulfite wash mechanism, critical for removing the starting material.[1]
Figure 2: Workflow for the chemical removal of aldehyde impurities using sodium bisulfite.
Section 5: Experimental Protocols
Protocol A: Standard Recrystallization
-
Preparation: Place 10 g of crude solid in a 100 mL round-bottom flask.
-
Dissolution: Add Ethyl Acetate (EtOAc) dropwise while heating to reflux (approx. 70°C). Stop immediately when the solid dissolves.
-
Anti-Solvent Addition: Remove from heat. Add n-Heptane dropwise until a faint, persistent cloudiness appears.[1]
-
Clarification: Add 1-2 drops of EtOAc to clear the solution.
-
Crystallization: Allow the flask to cool to room temperature undisturbed. Then, place in an ice bath (0-4°C) for 2 hours.
-
Filtration: Filter the white crystals and wash with cold n-Heptane. Dry under vacuum.
Protocol B: Flash Chromatography (Silica Gel)
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Loading: Dry load (adsorb crude onto silica) is recommended to prevent band broadening.
-
Mobile Phase Gradient:
-
0-5 min: 100% Hexane (Elutes non-polar impurities).
-
5-20 min: 0% -> 20% EtOAc in Hexane (Product elution).
-
20-30 min: 20% -> 50% EtOAc (Elutes polar byproducts).
-
-
Detection: UV at 254 nm.[2] The difluorobenzene ring provides strong UV absorption.
References
-
Reduction of Fluorinated Benzaldehydes
-
Organic Syntheses, Coll.[1] Vol. 10, p. 542 (2004). General protocols for NaBH4 reduction of substituted benzaldehydes.
-
Source:
-
-
Purification of Benzyl Alcohols
-
Fisher Scientific Safety Data Sheet (SDS) for 4-Ethoxy-2,6-difluorobenzyl alcohol (Analog).[1]
-
Source:
-
-
Aldehyde Removal via Bisulfite
-
Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] "Purification of Aldehydes and Ketones".
-
Source:
-
-
Boron Impurity Removal
Storage stability and degradation of 4-Ethoxy-2,3-difluorobenzyl alcohol
Technical Support Center: 4-Ethoxy-2,3-difluorobenzyl alcohol
Subject: Storage Stability, Degradation Mechanisms, and Troubleshooting Guide
Compound CAS: 293299-94-2 (Representative) | Molecular Formula: C
Introduction: The Chemical Context
Welcome to the technical support hub for 4-Ethoxy-2,3-difluorobenzyl alcohol . This compound is a critical building block, often utilized in the synthesis of liquid crystals and agrochemicals (pyrethroids).
Why this guide exists:
This molecule possesses a "push-pull" electronic structure. The ethoxy group (-OEt) at the 4-position is electron-donating, increasing the electron density of the aromatic ring. Conversely, the fluorine atoms at the 2,3-positions are electron-withdrawing. This specific arrangement makes the benzylic alcohol functionality (
This guide prioritizes preventative storage and degradation diagnosis to ensure experimental reproducibility.
Module 1: Storage & Handling (Prevention)
Q1: What are the absolute critical storage parameters for long-term stability?
A: You must treat this compound as an oxidatively sensitive material. The electron-rich nature of the ring (due to the 4-ethoxy group) facilitates the abstraction of benzylic protons, accelerating oxidation.
| Parameter | Recommendation | Scientific Rationale |
| Temperature | 2°C to 8°C | Lowers kinetic energy, significantly retarding the rate of auto-oxidation to the aldehyde. |
| Atmosphere | Inert (Argon/Nitrogen) | Displaces atmospheric oxygen ( |
| Light | Amber/Opaque Vial | UV light can initiate radical formation at the benzylic position, triggering photo-oxidation. |
| Moisture | Desiccated | While not hydrolytically unstable, moisture promotes microbial growth and can catalyze surface oxidation. |
Q2: Can I store this compound in solution?
A: Not recommended for long-term storage (>24 hours).
-
Risk: In solution (especially in non-degassed solvents like THF or DCM), dissolved oxygen reacts rapidly with the benzylic position.
-
If unavoidable: Store in anhydrous Ethanol or Acetonitrile , degassed with Argon, sealed with a septum, and kept at -20°C. Avoid chlorinated solvents (CHCl
) as they can generate HCl over time, potentially cleaving the ethoxy ether bond.
Module 2: Troubleshooting Degradation (Diagnosis)
Q3: My sample has turned from white/colorless to yellow. Is it usable?
A: Likely compromised.
-
Cause: The "yellowing" is a classic signature of Quinoid formation or oligomerization of the oxidized byproduct, 4-Ethoxy-2,3-difluorobenzaldehyde .
-
Mechanism: The alcohol oxidizes to the aldehyde.[1] Aldehydes are reactive electrophiles that can undergo aldol-type condensations or polymerize, creating conjugated systems that absorb blue light (appearing yellow).
-
Action: Run a TLC or HPLC. If the aldehyde peak is <5%, you may repurify. If >5%, recrystallization is required.
Q4: I see a new peak in my NMR around 10.0 ppm. What is it?
A: This is the Aldehyde proton (-CHO) .
-
Diagnosis: Your sample has oxidized.
-
Quantification: Integrate the benzylic methylene protons (
, typically a doublet/singlet around ~4.6 ppm) against the aldehyde proton (~10.0 ppm). -
Limit: For most liquid crystal syntheses, aldehyde content >0.5% is unacceptable as it terminates chain elongation.
Q5: Is there a risk of HF (Hydrogen Fluoride) generation?
A: Low risk under standard storage. The C-F bond on the aromatic ring is extremely strong (~485 kJ/mol). Spontaneous defluorination does not occur at room temperature.
-
Exception: If the compound is exposed to strong Lewis acids (e.g., AlCl
, BF ) or combustion conditions, C-F cleavage can occur, releasing HF.
Module 3: Degradation Pathways & Visualization
Visualizing the Enemy: Oxidation The following diagram illustrates the stepwise degradation you are fighting against.
Figure 1: The primary oxidative degradation pathway. Note that the aldehyde is the "gateway" impurity that leads to color changes.
Module 4: QC & Purification (The Fix)
Q6: How do I repurify a degraded batch?
A: Do not attempt distillation if the compound is a solid (MP is likely >50°C). Thermal stress promotes further oxidation.
Protocol: Recrystallization (Preferred)
-
Solvent System: Hexane/Ethyl Acetate (start with 9:1 ratio).
-
Dissolution: Dissolve the crude solid in minimal hot Ethyl Acetate (approx 50°C).
-
Precipitation: Slowly add Hexane until turbidity appears.
-
Cooling: Allow to cool to RT, then 4°C.
-
Filtration: Filter the crystals. The oxidized aldehyde impurity is more lipophilic and usually remains in the mother liquor.
Q7: Standard QC Method (HPLC)?
Use this generic method to assess purity before use in sensitive steps.
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm) |
| Mobile Phase A | Water + 0.1% Phosphoric Acid (suppresses phenol ionization) |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 mins |
| Detection | UV @ 254 nm (Aromatic ring) and 210 nm |
| Retention Order | Acid (Polar, Early) |
Module 5: Decision Tree for Storage
Use this logic flow to determine where to put your sample right now.
Figure 2: Storage and usage decision matrix.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68642346, 4-Ethoxy-2,3-difluoro-4'-propyl-1,1'-biphenyl (Related Structure). Retrieved from .
-
Thermo Fisher Scientific (2025). Safety Data Sheet: 2,3-Difluorobenzyl alcohol.[2] Retrieved from .
-
TCI Chemicals (2025). Safety Data Sheet: 3,4-Difluorobenzyl Alcohol (Isomer Analog). Retrieved from .
-
Royal Society of Chemistry (2025). Tailoring the oxidation of benzyl alcohol and its derivatives. Retrieved from .
-
Sigma-Aldrich (2025). Product Specification: 3-Ethoxy-2,4-difluorobenzyl bromide (Derivative). Retrieved from .
Sources
Handling precautions for fluorinated aromatic alcohols
Ticket ID: #FA-OH-PROT-001 Subject: Comprehensive Handling, Stability, and Optimization Guide for Fluorinated Aromatic Alcohols Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Introduction
Welcome to the technical support hub. You are likely accessing this guide because you are working with fluorinated phenols (e.g., pentafluorophenol) or fluorinated benzyl alcohols .[1]
Crucial Distinction: Before proceeding, verify your substrate.[1]
-
Fluorophenols (Ar-OH): Highly acidic, corrosive, and prone to nucleophilic aromatic substitution (
).[1] Primary focus of this guide due to high hazard. -
Fluorobenzyl Alcohols (Ar-C-OH): Reactivity resembles standard alcohols but with altered electronic parameters.[1]
This guide addresses the unique challenges imposed by the fluorine atom: the "pKa Crash" , rapid dermal absorption, and the risk of defluorination.
Part 1: Emergency & Safety (The "Red" Zone)
Q: I spilled a fluorinated phenol on my glove. Is standard nitrile sufficient?
A: Do not rely on standard nitrile for prolonged contact. While nitrile provides splash protection, fluorinated phenols (especially pentafluorophenol) are highly lipophilic and acidic.[1] They can permeate standard disposable nitrile gloves faster than non-fluorinated phenols.[1]
-
Recommendation: For handling neat compounds or concentrated solutions, use Silver Shield/4H (Laminate) gloves or double-glove with a specific protocol (Laminate inner / Nitrile outer).[1]
-
The "Silent" Hazard: Unlike acid burns which hurt immediately, phenol burns may have an anesthetic effect, delaying the pain response while the chemical penetrates the dermis and enters the bloodstream [1].
Q: What is the specific First Aid protocol? Is it different from regular phenol?
A: Treat as a High-Risk Phenol Exposure. Fluorine substitution increases lipophilicity, potentially accelerating systemic absorption.[1] Systemic toxicity can lead to respiratory failure and cardiac arrest due to the "phenol shakes" (tremors) and potential fluoride ion release (metabolic defluorination).
Immediate Action Workflow:
Figure 1: Emergency response logic for fluorinated phenol exposure. Note the specific contraindication of ethanol.
Part 2: Stability & Storage (The "Inventory" Zone)
Q: Why are my yields inconsistent after storing the reagent for months?
A: You are likely fighting the "Hygroscopic pKa Shift." Fluorine atoms are strongly electron-withdrawing.[1] This drastically lowers the pKa of the phenolic hydroxyl group, making it significantly more acidic than non-fluorinated phenol.
Data: The pKa Crash
| Compound | Structure | Approx.[1][2][3][4][5] pKa (H₂O) | Storage Implication |
| Phenol | 10.0 | Stable solid.[1] | |
| 4-Fluorophenol | 9.9 | Minimal change.[1] | |
| Pentafluorophenol | 5.5 | Highly Acidic. Hygroscopic.[1][3] |
-
The Mechanism: The low pKa of pentafluorophenol (similar to acetic acid) means it readily absorbs atmospheric moisture to dissociate.
-
The Fix: Store under inert gas (Argon/Nitrogen) in a desiccator. If the solid has turned into a slush, it has absorbed water, which will quench sensitive electrophiles in your reaction.
Q: Can I store these in glass vials?
A: Yes, BUT beware of basic solutions.
-
Neat Reagent: Glass is acceptable.[1]
-
Basic Solutions (e.g., Sodium Pentafluorophenoxide): If you generate the phenoxide anion, avoid long-term storage in ground-glass jointware.[1] Any trace defluorination (releasing
) can etch glass over time, potentially contaminating your sample with silicates [2].[1] Use HDPE or PP containers for long-term storage of the salt forms.
Part 3: Reaction Troubleshooting (The "Methodology" Zone)
Q: My O-Alkylation (Williamson Ether Synthesis) yield is <30%. Why?
A: The anion is too stable (Low Nucleophilicity). Because the fluorinated ring pulls electron density so strongly, the resulting phenoxide anion is very stable and "happy" to exist on its own. It is a poor nucleophile compared to regular phenoxide.[1]
Optimization Protocol:
-
Solvent Switch: You must use polar aprotic solvents (DMF, DMSO, NMP) to strip the cation and expose the naked anion. THF is often insufficient.[1]
-
Catalyst: Add 18-Crown-6 (if using K+) or 15-Crown-5 (if using Na+) to complex the metal and increase nucleophilicity.[1]
-
Temperature: These reactions often require heat (60–80°C), whereas regular phenol alkylates at room temperature.[1]
Q: I see a side product where a Fluorine atom is missing. What happened?
A: You triggered an
Troubleshooting Logic Tree:
Figure 2: Decision tree for optimizing reactions with fluorinated phenols, addressing nucleophilicity and side-reactions.
Standard Operating Procedure: O-Alkylation of Pentafluorophenol
Objective: Synthesize pentafluorophenyl ether without
-
Preparation: Flame-dry all glassware. Use anhydrous DMF.[1]
-
Stoichiometry:
-
Pentafluorophenol (1.0 eq)
-
Electrophile (e.g., Benzyl bromide) (1.1 eq)
-
Base:
(1.5 eq) OR (1.2 eq) - Cesium is preferred for the "Cesium Effect" in low-nucleophilicity substitutions.
-
-
Execution:
-
Workup (Critical):
-
Dilute with EtOAc.[1] Wash 3x with water (to remove DMF).[1]
-
Wash 1x with 0.1M HCl. Reason: Ensure any unreacted fluorophenol is protonated and stays in the organic layer (if you want to recover it) or use basic wash to remove it. Given the acidity (pKa 5.5), a bicarbonate wash (pH ~8) will pull the unreacted pentafluorophenol into the aqueous layer, purifying your product.
-
Part 4: Disposal & Decontamination
Q: Can this go into the general organic waste stream?
A: Segregation is recommended. While small amounts are often tolerated in halogenated waste, high-fluorine content (like pentafluorophenol) requires specific incineration parameters to prevent the formation of HF gas in the incinerator scrubbers.
-
Labeling: Clearly tag waste as "Fluorinated Organics - Potential HF Generation upon Thermal Decomposition."[1]
-
Glassware Cleaning: Rinse glassware with Ethanol (into the waste container) before putting it in the base bath. Putting fluorinated residues directly into a strong base bath (KOH/iPrOH) can trigger exothermic decomposition and etching.[1]
References
-
Centers for Disease Control and Prevention (CDC). (2014).[1] Phenol: Systemic Agent.[1] The National Institute for Occupational Safety and Health (NIOSH).[6] [Link]
-
Sneddon, J. (2016).[1] Practical Guide to the Storage of Fluoride Solutions. Microchemical Journal. (General principles of fluoride/glass interaction). Note: While specific to inorganic fluoride, the principle applies to defluorination byproducts in organic synthesis.
-
Sandford, G. (2003).[1] Perfluoroalkanes. Tetrahedron, 59(4), 437-454.[1] (Review of SNAr mechanisms in perfluorinated systems). [Link]
-
PubChem. (2024).[1] Pentafluorophenol - Compound Summary. National Library of Medicine.[1] [Link]
Sources
Technical Support Center: Navigating the Chromatographic Separation of Difluorobenzyl Isomers
Welcome to the technical support center dedicated to resolving the complex challenge of separating difluorobenzyl isomers. This guide is designed for researchers, scientists, and professionals in drug development who encounter difficulties in achieving baseline resolution of these structurally similar compounds. Here, we synthesize fundamental chromatographic principles with field-proven strategies to provide actionable solutions in a direct question-and-answer format.
Understanding the Challenge: Why are Difluorobenzyl Isomers Difficult to Separate?
Positional isomers, such as the various difluorobenzyl compounds (e.g., 2,4-difluorobenzyl vs. 3,5-difluorobenzyl), possess the same molecular weight and elemental composition. Their subtle differences in the spatial arrangement of the fluorine atoms on the benzene ring lead to very similar physicochemical properties, including polarity and hydrophobicity. Consequently, achieving differential partitioning between the stationary and mobile phases—the fundamental principle of chromatographic separation—becomes a significant hurdle.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Resolution or Complete Co-elution of Difluorobenzyl Isomers on a Standard C18 Column
Question: I am using a standard C18 (ODS) column with a typical water/acetonitrile mobile phase, but my difluorobenzyl isomers are co-eluting or showing very poor resolution. What is causing this and how can I fix it?
Answer:
This is a very common issue. Standard C18 columns primarily separate compounds based on hydrophobic interactions.[1][2] Since positional isomers often have nearly identical hydrophobicity, a C18 phase may not provide sufficient selectivity to resolve them.[1]
Causality: The octadecylsilane (C18) stationary phase interacts with the non-polar regions of molecules. For difluorobenzyl isomers, the difference in hydrophobicity due to the fluorine atom positions is often too small for a C18 column to effectively discriminate between them.
Troubleshooting Workflow:
Sources
Validation & Comparative
Structural Elucidation & Comparative NMR Profiling: 4-Ethoxy-2,3-difluorobenzyl Alcohol
Executive Summary & Application Context
4-Ethoxy-2,3-difluorobenzyl alcohol (CAS: 293299-94-2) is a critical fluorinated intermediate used in the synthesis of liquid crystals and agrochemicals.[1] Its structural integrity is defined by the specific 2,3-difluoro substitution pattern, which imparts unique electronic properties and metabolic stability to downstream derivatives.[1]
This guide provides a definitive comparative analysis of its 1H NMR spectral characteristics. Unlike standard spectral lists, we compare the two most prevalent solvent systems—Chloroform-d (CDCl₃) and Dimethyl Sulfoxide-d₆ (DMSO-d₆) —to demonstrate how solvent choice dictates resolution, particularly for the labile hydroxyl proton and the complex fluorine-proton coupling in the aromatic region.[1]
Structural Logic & Coupling Analysis[1]
Before analyzing the spectrum, one must understand the splitting logic dictated by the fluorine atoms.[1]
The Molecule:
-
Positions 2, 3: Fluorine atoms (Strong -I effect, Coupling active).[1]
-
Position 4: Ethoxy group (Shielding +M effect on ortho-H).[1]
-
Positions 5, 6: Aromatic Protons.[1]
The Aromatic "Fingerprint" (H5 & H6)
The aromatic region (approx. 6.5 – 7.5 ppm) does not appear as simple doublets.[1] It follows an ABX₂ -type system logic (simplified to first-order approximations below):
-
H5 (Ortho to Ethoxy):
-
H6 (Ortho to Methanol group):
Comparative Analysis: Solvent Selection
The choice of solvent fundamentally alters the appearance of the benzylic and hydroxyl regions.
Scenario A: The Standard Screen (CDCl₃)
-
Utility: Routine purity checks, high solubility for ethers.[1]
-
The Artifact: The hydroxyl proton (-OH) undergoes rapid chemical exchange.[1] It often appears as a broad singlet and does not couple with the benzylic -CH₂-.[1]
-
Benzylic Signal: Appears as a sharp Singlet (s) at ~4.7 ppm.[1]
Scenario B: The High-Resolution Characterization (DMSO-d₆)
-
Utility: Full structural assignment, hydrogen bonding studies.[1]
-
The Advantage: DMSO forms strong hydrogen bonds with the -OH, slowing exchange.[1]
-
The Artifact: The -OH proton becomes a distinct signal (triplet) and splits the benzylic -CH₂-.[1]
-
Benzylic Signal: Appears as a Doublet (d) at ~4.5 ppm.[1]
Experimental Data Comparison Table
| Moiety | Proton Count | Multiplicity (CDCl₃) | Shift δ (ppm) CDCl₃ | Multiplicity (DMSO-d₆) | Shift δ (ppm) DMSO-d₆ | Explanation of Change |
| -CH₃ (Ethoxy) | 3H | Triplet (t) | 1.45 | Triplet (t) | 1.36 | Minor solvent shift.[1] |
| -O-CH₂- (Ethoxy) | 2H | Quartet (q) | 4.12 | Quartet (q) | 4.10 | Consistent quartet ( |
| Ar-CH₂- (Benzylic) | 2H | Singlet (s) | 4.72 | Doublet (d) | 4.52 | CRITICAL: Splits in DMSO due to |
| -OH (Hydroxyl) | 1H | Broad Singlet (br s) | 1.8 - 2.5 (varies) | Triplet (t) | 5.25 | Stabilized by DMSO; couples to CH₂.[1] |
| Ar-H5 | 1H | dd | 6.75 | dd | 6.95 | Deshielded by DMSO polarity.[1] |
| Ar-H6 | 1H | dd | 7.10 | dd | 7.25 | Deshielded by DMSO polarity.[1] |
> Note: Chemical shifts are representative estimates based on 2,3-difluoro substitution patterns [1][4].[1] Exact values may vary ±0.05 ppm depending on concentration and temperature.[1]
Experimental Protocol: High-Fidelity Acquisition
To replicate these results, strict adherence to sample preparation is required to prevent water-induced broadening.[1]
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh 10 mg of 4-Ethoxy-2,3-difluorobenzyl alcohol.[1]
-
Dissolve in 0.6 mL of high-quality solvent (CDCl₃ or DMSO-d₆, 99.8% D).
-
Critical Step: For DMSO samples, ensure the tube is essentially water-free.[1] Trace water will merge with the OH peak, collapsing the benzylic doublet back into a singlet.[1]
-
-
Acquisition Parameters (400 MHz+):
Visualization: Assignment Logic & Pathway
The following diagram illustrates the logical workflow for assigning the complex aromatic region, distinguishing H-H coupling from H-F coupling.
Figure 1: Decision tree for solvent selection and signal assignment logic. Note how DMSO-d6 unlocks the connectivity between the Hydroxyl and Benzylic protons.
References
-
BenchChem. (2025).[1][2] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. Retrieved from
-
Royal Society of Chemistry. (2016).[1] NMR spin–spin coupling constants: bond angle dependence of the vicinal 3JHF coupling. Retrieved from
-
National Institutes of Health (NIH). (2006).[1] The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magn Reson Chem. Retrieved from
-
ChemicalBook. (2024).[1] 4-Ethoxy-3-methoxybenzyl alcohol NMR Spectrum Data. Retrieved from
- University of Wisconsin-Madison.Evans Laboratory NMR Coupling Constant Guides. (General reference for Fluorine-Proton J-values).
Sources
HPLC method development for 4-Ethoxy-2,3-difluorobenzyl alcohol purity
An Objective Comparison of HPLC Method Development Strategies for the Purity of 4-Ethoxy-2,3-difluorobenzyl alcohol
As a Senior Application Scientist, the task of developing a robust purity method for a pharmaceutical intermediate like 4-Ethoxy-2,3-difluorobenzyl alcohol is not merely a procedural exercise; it is a strategic imperative. The quality of an Active Pharmaceutical Ingredient (API) is often predetermined by the purity of its preceding intermediates.[1] A well-designed High-Performance Liquid Chromatography (HPLC) method at this stage is a critical decision-making tool that influences process optimization, scalability, and ultimately, regulatory success.[1]
This guide provides an in-depth, comparative analysis of two distinct reversed-phase HPLC (RP-HPLC) method development strategies for determining the purity of 4-Ethoxy-2,3-difluorobenzyl alcohol. We will explore the rationale behind each experimental choice, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility.
Understanding the Analyte: 4-Ethoxy-2,3-difluorobenzyl alcohol
Before any method development begins, a thorough understanding of the analyte's physicochemical properties is essential.
-
Structure: The molecule contains a difluorinated benzene ring, an ethoxy group, and a benzyl alcohol moiety.
-
Polarity: It possesses both hydrophobic (aromatic ring, ethoxy group) and polar (hydroxyl group) characteristics. Computed properties like a LogP of approximately 1.8 suggest moderate hydrophobicity, making it an ideal candidate for reversed-phase chromatography.[2]
-
UV Absorbance: The presence of the aromatic ring indicates strong UV absorbance, making UV detection a suitable choice. A preliminary UV scan would be performed to determine the optimal detection wavelength (λmax), likely around 220-230 nm and 260-270 nm. For this guide, we will use a wavelength of 225 nm to capture the main chromophore and potential impurities.
The Method Development Workflow
The development of a reliable HPLC method is a systematic process. The goal is to achieve adequate resolution of the main peak from all potential impurities (starting materials, by-products, degradants) in a reasonable timeframe.[3]
Caption: A generalized workflow for HPLC method development.
Comparative Guide: Two Distinct RP-HPLC Approaches
We will compare two common yet distinct approaches to illustrate how column chemistry and mobile phase choice create different selectivities.
-
Method A: The Workhorse Approach - A C18 column with an Acetonitrile/Water mobile phase.
-
Method B: The Alternative Selectivity Approach - A Phenyl-Hexyl column with a Methanol/Water mobile phase.
Method A: C18 with Acetonitrile/Water Gradient
Rationale: The C18 (octadecyl) stationary phase is the most widely used in reversed-phase HPLC, separating analytes primarily based on hydrophobicity.[4] It is a logical and robust starting point for most small molecules.[5] Acetonitrile is often chosen as the organic modifier due to its low viscosity and favorable UV transparency at low wavelengths.[6] A gradient elution, where the mobile phase strength is increased over time, is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are eluted as sharp peaks within a single run.[7][8]
Experimental Protocol: Method A
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Data Acquisition: Empower 3 or OpenLab CDS.
-
-
Chromatographic Conditions:
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) %B 0.0 30 15.0 80 17.0 80 17.1 30 | 20.0 | 30 |
-
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution: Accurately weigh ~10 mg of 4-Ethoxy-2,3-difluorobenzyl alcohol reference standard into a 20 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the Standard Solution.
-
Method B: Phenyl-Hexyl with Methanol/Water Gradient
Rationale: While C18 columns separate based on hydrophobicity, Phenyl-Hexyl columns introduce an additional separation mechanism: π-π interactions.[9] The phenyl rings in the stationary phase can interact with the aromatic ring of the analyte and related impurities. This alternative selectivity can be highly effective in resolving compounds that are structurally similar and have comparable hydrophobicity, which might otherwise co-elute on a C18 phase.[9] Methanol is chosen as the organic modifier because it is known to enhance π-π interactions on phenyl phases more effectively than acetonitrile, which can sometimes disrupt these interactions.[10]
Experimental Protocol: Method B
-
Instrumentation: Same as Method A.
-
Chromatographic Conditions:
-
Column: Phenomenex Luna Phenyl-Hexyl, 4.6 x 150 mm, 3 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) %B 0.0 45 15.0 90 17.0 90 17.1 45 20.0 45 (Note: The starting %B is higher for Methanol as it is a weaker solvent than Acetonitrile in reversed-phase HPLC).[6]
-
-
Sample Preparation: Same as Method A.
Performance Comparison: Experimental Data
A sample of 4-Ethoxy-2,3-difluorobenzyl alcohol containing two known impurities (Impurity 1: a more polar starting material; Impurity 2: a slightly less polar, structurally related by-product) was analyzed using both methods. The results are summarized below.
Table 1: Chromatographic Performance Comparison
| Parameter | Method A (C18 / ACN) | Method B (Phenyl-Hexyl / MeOH) | Comments |
| Retention Time (Main Peak) | 10.2 min | 11.5 min | Longer retention on Phenyl-Hexyl due to combined hydrophobic and π-π interactions. |
| Resolution (Main Peak / Impurity 1) | 4.5 | 5.1 | Both methods provide excellent resolution for the more polar impurity. |
| Resolution (Main Peak / Impurity 2) | 1.9 | 3.2 | Critical Difference: Method B provides significantly better resolution for the closely eluting, structurally similar impurity. |
| Tailing Factor (Main Peak) | 1.1 | 1.0 | Both methods produce excellent, symmetrical peaks. |
| Theoretical Plates (Main Peak) | 18,500 | 21,000 | Both columns demonstrate high efficiency. |
| Total Run Time | 20 min | 20 min | Runtimes are kept equivalent for a fair comparison. |
Interpretation: Method A provides a perfectly acceptable separation according to typical system suitability criteria (Resolution > 2.0).[3] However, the resolution of 1.9 for Impurity 2 is close to the limit. Method B, by leveraging the alternative selectivity of the Phenyl-Hexyl phase, provides a much more robust separation for this critical pair, increasing the resolution to 3.2. This additional separation power is invaluable, providing greater confidence in the purity value and making the method more resilient to small variations in mobile phase, temperature, or column aging.
Caption: Interplay of HPLC parameters and separation goals.
Conclusion and Recommendation
Both the C18/Acetonitrile and Phenyl-Hexyl/Methanol methods are capable of analyzing the purity of 4-Ethoxy-2,3-difluorobenzyl alcohol.
-
Method A represents a standard, reliable approach that is fast to develop and likely sufficient for routine quality control where impurity profiles are well-understood.
-
Method B , however, demonstrates superior resolving power for closely related impurities due to its alternative selectivity mechanism. This makes it a more robust and ultimately more trustworthy method, especially during process development when unexpected impurities may arise.[1]
For the comprehensive purity analysis of a pharmaceutical intermediate like 4-Ethoxy-2,3-difluorobenzyl alcohol, Method B (Phenyl-Hexyl / Methanol) is the recommended approach. The investment in exploring alternative column selectivities provides a higher degree of confidence in the analytical data, which is fundamental to ensuring the quality and safety of the final drug product. The principle of analytical quality control is not just to get a number, but to build a system that reliably reveals risks, and Method B better serves this strategic purpose.[1]
References
-
Optimization of the HPLC separation of aromatic groups in petroleum fractions. ResearchGate. [Link]
-
Analytical Method Development for Intermediate Purity & Impurities. Tianming Pharmaceuticals. [Link]
-
HPLC Column Selection Guide. Linklab. [Link]
-
How to optimize your mobile phase to improve selectivity and resolution in chromatography. BUCHI. [Link]
-
HPLC Column Selection: Core to Method Development (Part I). Welch Materials. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. MedCrave. [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. [Link]
-
HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. HELIX Chromatography. [Link]
-
Column Selection for HPLC Method Development. Element Lab Solutions. [Link]
-
Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]
-
Exploring the Different Mobile Phases in HPLC. Veeprho. [Link]
-
Optimization of Chromatographic Methods: Tips for Achieving Reliable Results. Longdom Publishing. [Link]
-
Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International. [Link]
-
Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. ResearchGate. [Link]
-
Reversed Phase HPLC Method Development. Phenomenex. [Link]
-
Advanced LC Method Development. MAC-MOD Analytical. [Link]
-
Tips for practical HPLC analysis. Shimadzu. [Link]
-
3,4-Difluorobenzyl alcohol, tert.-butyl ether. Cheméo. [Link]
-
Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. Austin Publishing Group. [Link]
-
4-Ethoxy-2,3-difluoro-4'-propyl-1,1'-biphenyl. PubChem. [Link]
-
2,3-Difluorobenzyl Alcohol. PubChem. [Link]
-
Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). Academia.edu. [Link]
-
Stability Indicating HPLC Method for the Determination of Diflubenzuron Insecticide. Science Publishing Group. [Link]
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GC-MS fragmentation patterns of 4-Ethoxy-2,3-difluorobenzyl alcohol
Technical Guide: GC-MS Fragmentation & Characterization of 4-Ethoxy-2,3-difluorobenzyl alcohol
Executive Summary & Analytical Context
4-Ethoxy-2,3-difluorobenzyl alcohol (CAS: 293299-94-2) is a critical fluorinated building block, often employed in the synthesis of liquid crystals and bioactive pharmaceutical intermediates. Its structural core—a benzyl alcohol moiety flanked by an ortho,meta-difluoro pattern and a para-ethoxy group—presents unique challenges for gas chromatography-mass spectrometry (GC-MS).
This guide objectively compares the two primary analytical workflows for this compound: Direct Injection (EI) versus Silylation Derivatization (TMS-EI) . While direct injection offers speed, it frequently compromises data quality due to thermal instability and peak tailing. The derivatization protocol is presented here as the superior alternative for quantitative rigor and spectral specificity.
Comparative Methodology: Direct Injection vs. TMS Derivatization
The "performance" of an analyte in GC-MS is defined by its chromatographic peak shape, thermal stability, and the diagnostic value of its mass spectrum.
Table 1: Performance Matrix
| Feature | Method A: Direct Injection | Method B: TMS Derivatization (Recommended) |
| Reagent | None (Neat/Solvent) | BSTFA + 1% TMCS |
| Molecular Ion (M⁺) | m/z 188 (Often weak) | m/z 260 (Distinct, stable) |
| Chromatography | Prone to tailing (H-bonding with silanols) | Sharp, symmetrical Gaussian peaks |
| Thermal Stability | Risk of dehydration (M-18 artifact) | High thermal stability |
| Diagnostic Ions | m/z 159, 131, 109 | m/z 260, 245, 73 (TMS) |
| Limit of Detection | Moderate | Low (Improved S/N ratio) |
Experimental Protocol: Derivatization Workflow
To achieve the "Method B" performance standards, the following self-validating protocol is required. This converts the polar hydroxyl group into a volatile trimethylsilyl (TMS) ether.
Reagents:
-
Analyte: 4-Ethoxy-2,3-difluorobenzyl alcohol (>98% purity).
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Solvent: Anhydrous Pyridine or Ethyl Acetate.
Step-by-Step Procedure:
-
Preparation: Dissolve 1 mg of analyte in 1 mL of anhydrous ethyl acetate.
-
Reaction: Transfer 100 µL of solution to a crimp-top vial. Add 50 µL of BSTFA + 1% TMCS.
-
Incubation: Seal and heat at 60°C for 30 minutes . Causality: Heat ensures complete conversion of the sterically hindered hydroxyl group adjacent to the fluorine atoms.
-
Validation: The solution should remain clear. Cloudiness indicates moisture contamination (hydrolysis of TMS).
-
Injection: Inject 1 µL into GC-MS (Split 1:50).
Fragmentation Analysis & Pathways
Understanding the fragmentation logic is essential for distinguishing this compound from regioisomers (e.g., 3-ethoxy-2,4-difluoro analogs).
A. Underivatized Fragmentation (Method A)
-
Molecular Ion (M⁺): m/z 188.
-
Primary Loss (M - 29): Loss of the ethyl radical (
) from the ethoxy group. This is a hallmark of ethoxy-substituted benzenes.- (Phenolic cation).
-
Secondary Loss (M - 18): Loss of
, often thermal, generating a styrene-like cation (m/z 170). -
Benzylic Cleavage (M - 31): Loss of
is less common than H-loss but can occur.
B. TMS-Derivative Fragmentation (Method B)
-
Molecular Ion (M⁺): m/z 260.
-
M - 15 (Methyl Loss): m/z 245. Loss of a methyl group from the silicon atom. This is the base peak or a high-intensity diagnostic ion.
-
Siliconium Ion: m/z 73 (
). Confirms the presence of the TMS group. -
Ortho-Effect Marker: The presence of Fluorine at the 2,3-positions creates a specific "ortho effect," stabilizing certain benzylic cations differently than in non-fluorinated analogs.
Visualization of Fragmentation Pathways
The following diagram illustrates the mechanistic pathways for the TMS-derivatized compound, highlighting the origin of key diagnostic ions.
Figure 1: Proposed fragmentation pathway for the TMS-derivative of 4-Ethoxy-2,3-difluorobenzyl alcohol under Electron Ionization (70 eV).
Differentiation from Isomers
A critical requirement in drug development is distinguishing the 2,3-difluoro pattern from 2,4-difluoro or 3,4-difluoro isomers.
-
2,3-Difluoro Pattern: The fluorine at position 2 is ortho to the benzylic carbon. In the underivatized form, this facilitates an interaction with the hydroxyl group (intramolecular H-bonding), often leading to a sharper M-OH peak or specific M-HF loss (m/z 168) compared to the 2,4-isomer.
-
McLafferty Rearrangement: The 4-ethoxy group allows for a McLafferty-like rearrangement (loss of
, 28 Da). This is prominent in all isomers but the relative abundance ratio of varies based on the electronic influence of the fluorine atoms.-
Guideline: If the ratio of m/z 160 (M-28) to m/z 159 (M-29) shifts significantly, it indicates a change in the electronic environment of the ethoxy group (i.e., fluorine moving from meta to ortho relative to the ethoxy).
-
References
-
NIST Mass Spectrometry Data Center. "4-Fluorobenzyl alcohol Mass Spectrum." NIST Chemistry WebBook, SRD 69. Accessed February 27, 2026. [Link]
- Context: Provides baseline fragmentation for fluorinated benzyl alcohols (Tropylium ion behavior).
- Context: Validates the necessity of derivatization and internal standard protocols for benzyl alcohol deriv
-
PubChem. "4-Ethoxy-2,3-difluorobenzyl alcohol Compound Summary."[1] National Library of Medicine. Accessed February 27, 2026. [Link]
- Context: Verification of chemical structure, CAS (293299-94-2), and physical properties.
-
Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns: Ethers and Alcohols." Physical and Theoretical Chemistry. Accessed February 27, 2026. [Link]
- Context: Theoretical grounding for the alpha-cleavage and ethoxy radical loss mechanisms cited in the p
Sources
A Comparative Guide to the Reactivity of 2,3-Difluoro- vs. 2,6-Difluorobenzyl Alcohols
Introduction: The Subtle Power of Fluorine Positioning in Synthetic Chemistry
In the landscape of medicinal chemistry and materials science, fluorinated organic compounds hold a place of prominence. The introduction of fluorine atoms into a molecular scaffold can profoundly alter its physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity. Benzyl alcohols, as fundamental building blocks, are frequently fluorinated to impart these desirable characteristics to target molecules.
However, not all fluorination patterns are created equal. The specific placement of fluorine atoms on the aromatic ring can induce dramatic shifts in reactivity at the benzylic position. This guide offers an in-depth comparative analysis of two common difluorinated isomers: 2,3-difluorobenzyl alcohol and 2,6-difluorobenzyl alcohol. Understanding their distinct reactivity profiles is paramount for researchers and drug development professionals aiming to design efficient and predictable synthetic routes. We will dissect the underlying electronic and steric principles that govern their behavior and provide experimental context for key transformations.
Pillar 1: Unraveling the Core Principles of Reactivity
The reactivity of a benzyl alcohol is primarily dictated by the electronic environment of the benzylic carbon and the steric accessibility of the hydroxyl group. The interplay of these factors is significantly modulated by the position of the fluorine substituents.
Electronic Effects: The Inductive vs. Resonance Tug-of-War
Fluorine exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect decreases the electron density of the aromatic ring and, consequently, the benzylic carbon. It also possesses a weaker, electron-donating resonance effect (+M) via its lone pairs. For fluorine, the inductive effect is dominant.
-
2,6-Difluorobenzyl Alcohol: The presence of two fluorine atoms in the ortho positions creates a potent, cumulative electron-withdrawing effect. This significantly depletes electron density at the benzylic carbon, which has profound implications:
-
Destabilization of Carbocation Intermediates: Reactions proceeding through an SN1-type mechanism, which involve the formation of a positive charge at the benzylic position, are strongly disfavored. The powerful inductive pull of two adjacent fluorines makes the formation of this carbocation energetically costly.
-
Reduced Susceptibility to Oxidation: The electron-deficient nature of the benzylic position makes it less prone to oxidative cleavage.
-
-
2,3-Difluorobenzyl Alcohol: This isomer also experiences a net electron-withdrawing effect. However, with only one ortho fluorine, the inductive deactivation at the benzylic carbon is less pronounced than in the 2,6-isomer. This renders the benzylic position comparatively more electron-rich and thus more reactive.
Steric Hindrance: The Gatekeeper of Reactivity
Steric hindrance refers to the physical obstruction by bulky groups that impedes the approach of a reagent to a reaction center.[1] This is a critical differentiator between the two isomers.
-
2,6-Difluorobenzyl Alcohol: The two fluorine atoms flanking the benzylic alcohol group create a highly congested environment.[2] This steric bulk severely restricts the ability of nucleophiles or large oxidizing agents to access the hydroxyl group or the benzylic carbon, dramatically slowing down reactions that require such an approach, particularly those following an SN2 mechanism.[3]
-
2,3-Difluorobenzyl Alcohol: With only one ortho substituent, the benzylic position is significantly more accessible. While the single fluorine atom does impose some steric demand compared to unsubstituted benzyl alcohol, it does not present the formidable barrier seen in the 2,6-isomer.
Figure 1: Steric hindrance comparison.
Intramolecular Interactions
Studies have shown that ortho-fluorine atoms can engage in intramolecular hydrogen bonding (OH···F) with the benzylic hydroxyl group.[4] This interaction can influence the alcohol's conformational preferences and the acidity of the hydroxyl proton, which may subtly affect reactions involving deprotonation. In 2,6-difluorobenzyl alcohol, this effect is potentially more complex due to the presence of two ortho-fluorines.
Pillar 2: Comparative Reactivity in Key Synthetic Transformations
The theoretical principles outlined above manifest in tangible differences in reactivity across a range of common synthetic operations.
Figure 2: Logical workflow for comparative reactivity analysis.
A. Oxidation to Benzaldehydes
The oxidation of primary alcohols to aldehydes is a cornerstone of organic synthesis.[5] This transformation is sensitive to the electron density at the benzylic position.
-
Reactivity Prediction: Due to the stronger deactivating effect of two ortho-fluorines, 2,6-difluorobenzyl alcohol is expected to be significantly less reactive towards oxidation than 2,3-difluorobenzyl alcohol . Both isomers are less reactive than unsubstituted benzyl alcohol.
-
Experimental Evidence: While direct kinetic comparison data is scarce in the literature, studies on substituted benzyl alcohols consistently show that electron-withdrawing groups slow the rate of oxidation.[6][7] The combined steric and electronic effects in the 2,6-isomer would predictably lead to longer reaction times, require harsher conditions, or result in lower yields compared to the 2,3-isomer under identical conditions.
| Compound | Predicted Relative Rate of Oxidation | Key Influencing Factors |
| Benzyl Alcohol | ++++ | Baseline (No electronic deactivation) |
| 2,3-Difluorobenzyl Alcohol | ++ | Moderate electronic deactivation, moderate steric hindrance |
| 2,6-Difluorobenzyl Alcohol | + | Strong electronic deactivation, high steric hindrance |
Protocol: Oxidation using Dess-Martin Periodinane (DMP)
This protocol is a self-validating system; the progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting alcohol.
-
To a solution of the respective difluorobenzyl alcohol (1.0 eq) in dichloromethane (DCM, ~0.1 M), add Dess-Martin Periodinane (1.2 eq) in one portion at room temperature.[5]
-
Stir the reaction mixture vigorously. Monitor the reaction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) every 15 minutes.
-
Upon completion (disappearance of the starting alcohol spot), quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃).
-
Stir until the layers are clear. Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude benzaldehyde.
B. Nucleophilic Substitution (e.g., Conversion to Benzyl Chlorides)
Converting the hydroxyl group to a better leaving group (e.g., a halide) is a common strategy for further functionalization.[8][9] This transformation's mechanism (SN1 vs. SN2) is highly dependent on the substrate.[10][11]
-
SN1 Reactivity: Neither isomer is a good candidate for SN1 reactions due to the electronic destabilization of the carbocation intermediate by the fluorine atoms.[12]
-
SN2 Reactivity: This pathway is dominated by steric effects. The backside attack required for an SN2 mechanism is severely impeded in the 2,6-isomer.[3] Therefore, 2,3-difluorobenzyl alcohol is far more susceptible to SN2 substitution than 2,6-difluorobenzyl alcohol .
-
Experimental Evidence: The synthesis of 2,6-difluorobenzyl chloride from the corresponding alcohol often requires harsh conditions, such as heating with concentrated hydrochloric acid at high temperatures, indicative of a sluggish reaction.[13] Continuous flow methods have also been developed to overcome the poor reactivity.[14]
| Compound | Predicted SN2 Reactivity | Key Influencing Factors |
| 2,3-Difluorobenzyl Alcohol | Moderate | Accessible reaction center |
| 2,6-Difluorobenzyl Alcohol | Very Low | Severe steric hindrance blocking backside attack |
Protocol: Conversion to Benzyl Chloride with Thionyl Chloride (SOCl₂)
This protocol's self-validation relies on observing gas (SO₂ and HCl) evolution and product formation via TLC or GC-MS analysis.
-
In a fume hood, cool a solution of the difluorobenzyl alcohol (1.0 eq) in a suitable solvent (e.g., DCM or neat) to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1 - 1.5 eq) dropwise. A small amount of a base like pyridine (catalytic or stoichiometric) can be added to neutralize the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for several hours, or heat gently if necessary (particularly for the 2,6-isomer).
-
Monitor the reaction by TLC or GC-MS.
-
Once complete, carefully pour the reaction mixture onto ice water to quench excess SOCl₂.
-
Extract the product with an organic solvent (e.g., ether or DCM), wash the organic layer with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate to afford the benzyl chloride.
C. Esterification and Etherification
These reactions involve nucleophilic attack by the benzylic oxygen (Williamson ether synthesis) or nucleophilic attack on the benzylic oxygen (acid-catalyzed etherification/esterification). In both scenarios, steric hindrance is a key determinant.
-
Reactivity Prediction: For acid-catalyzed reactions like Fischer esterification, the approach of the carboxylic acid to the protonated alcohol is sterically sensitive.[15][16] For reactions like Williamson ether synthesis, the approach of an electrophile to the deprotonated alkoxide is similarly affected.[17] In both cases, the congestion of the 2,6-isomer is the dominant factor. 2,6-difluorobenzyl alcohol will be substantially less reactive in esterification and etherification reactions than 2,3-difluorobenzyl alcohol .
-
Experimental Evidence: While comparative studies are not prevalent, the principles of sterically demanding esterifications are well-established. Neopentyl alcohol, which has significant steric hindrance analogous to the 2,6-isomer, is notoriously difficult to esterify under standard Fischer conditions.
| Reaction | Predicted Reactivity of 2,3-Isomer | Predicted Reactivity of 2,6-Isomer | Primary Reason for Difference |
| Fischer Esterification | Moderate | Very Low | Steric hindrance at the hydroxyl group |
| Williamson Ether Synthesis | Moderate | Low | Steric hindrance at the alkoxide |
Conclusion and Practical Recommendations
The substitution pattern of fluorine atoms on a benzyl alcohol scaffold is not a trivial detail; it is a critical design element that dictates chemical reactivity. Our comparative analysis reveals a clear and consistent trend:
2,6-Difluorobenzyl alcohol is significantly less reactive than 2,3-difluorobenzyl alcohol across a spectrum of common synthetic transformations, including oxidation, nucleophilic substitution, esterification, and etherification.
This disparity is rooted in two fundamental properties of the 2,6-isomer:
-
Potent Electronic Deactivation: The cumulative inductive effect of two ortho-fluorines depletes electron density at the benzylic carbon.
-
Severe Steric Hindrance: The two bulky fluorine atoms physically obstruct the reaction center, impeding the approach of reagents.
For the practicing chemist, this knowledge provides actionable guidance:
-
When a robust, less reactive benzylic alcohol is desired, for instance, to be carried through multiple synthetic steps without modification, 2,6-difluorobenzyl alcohol is the superior choice.
-
When subsequent functionalization at the benzylic position is required, 2,3-difluorobenzyl alcohol offers a more accessible and reactive handle, ensuring more facile transformations under milder conditions.
By understanding these intrinsic differences, researchers can make more informed decisions in their synthetic planning, leading to more efficient, predictable, and successful outcomes in the development of novel pharmaceuticals and advanced materials.
References
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Baskin, J. M., & Lectka, T. (2005). Functionalization of Electron-Rich Secondary Benzyl Alcohols in HFIP: From Thioethers to Trisubstituted Methanes. The Journal of Organic Chemistry. Available at: [Link]
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Linclau, B., et al. (2015). Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. Chemistry – A European Journal. Available at: [Link]
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Yoshida, J., et al. (2020). Electrochemical Oxidation of Benzyl Alcohols via Hydrogen Atom Transfer Mediated by 2,2,2-Trifluoroethanol. ChemRxiv. Available at: [Link]
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Various Authors. (n.d.). Nucleophilic Substitution Reactions. Science of Synthesis. Available at: [Link]
-
ChemTalk. (2021). Steric Hindrance. Available at: [Link]
- Google Patents. (2001). Process for the preparation of fluorobenzyl derivatives. EP1114809A1.
-
PubChem. (n.d.). 2,3-Difluorobenzyl Alcohol. National Center for Biotechnology Information. Available at: [Link]
-
Paquin, J.-F., et al. (2015). In Situ Activation of Benzyl Alcohols with XtalFluor-E for Friedel–Crafts Benzylation. Organic Letters. Available at: [Link]
-
Thiemann, T. (2018). Liquid Etherification of Alkoxybenzyl Alcohols, Cinnamyl Alcohols and Fluorinated Phenylalkenols with Platinum on Carbon (Pt/C) and Palladium on Carbon (Pd/C). Scientific Research Publishing. Available at: [Link]
-
Thiemann, T. (2018). Liquid Etherification of Alkoxybenzyl Alcohols, Cinnamyl Alcohols and Fluorinated Phenylalkenols with Platinum on Carbon (Pt/C). International Journal of Organic Chemistry. Available at: [Link]
-
Kanan, S. M., & Török, B. (2021). Functionalization of Electron-Rich Secondary Benzyl Alcohols in HFIP: From Thioethers to Trisubstituted Methanes. National Center for Biotechnology Information. Available at: [Link]
-
Kappe, C. O., et al. (2017). From alcohol to 1,2,3-triazole via multi-step continuous-flow synthesis of rufinamide precursor. Royal Society of Chemistry. Available at: [Link]
-
DC Fine Chemicals. (2026). 2,6-Difluorobenzyl Chloride: Key Synthesis Applications for R&D Scientists. Available at: [Link]
-
Khoabane, N. M., et al. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Universal Wiser Publisher. Available at: [Link]
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PubChem. (n.d.). 2,6-Difluorobenzyl alcohol. National Center for Biotechnology Information. Available at: [Link]
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Westin, J. (n.d.). Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Available at: [Link]
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Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Available at: [Link]
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Neuman, R. C. (n.d.). Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Available at: [Link]
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University of Northern Colorado. (2012). Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides. Available at: [Link]
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Gonzalez, J. A., et al. (2000). Effect of steric hindrance and π electrons on alcohol self-association. ResearchGate. Available at: [Link]
-
Gouverneur, V., et al. (2015). Stereochemical outcomes of C–F activation reactions of benzyl fluoride. National Center for Biotechnology Information. Available at: [Link]
-
Khan Academy. (2013). Steric hindrance. YouTube. Available at: [Link]
-
Reddit. (2022). Steric hindrance. r/OrganicChemistry. Available at: [Link]
-
Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Available at: [Link]
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Lee, S. K., et al. (2014). SPECTROSCOPIC ANALYSIS OF 2,3-DIFLUOROBENZYL RADICAL. Progressive Academic Publishing. Available at: [Link]
-
YouTube. (2020). Alcohols to Alkyl Fluorides, Part 3: Fluoroalkylamines. Available at: [Link]
-
Chemical Communications. (2025). Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. RSC Publishing. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available at: [Link]
-
The Organic Chemistry Tutor. (2023). Oxidation of Alcohols. YouTube. Available at: [Link]
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Wang, C., et al. (2018). Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions. National Center for Biotechnology Information. Available at: [Link]
-
Chemistry LibreTexts. (2023). 17.8: Oxidation of Alcohols. Available at: [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
-
Taylor & Francis. (2021). Alcohol oxidation – Knowledge and References. Available at: [Link]
- Google Patents. (1981). Esterification of carboxylic acids with alcohols. CA1151207A.
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Validating Synthesis of 4-Ethoxy-2,3-difluorobenzyl alcohol via TLC
Topic: Content Type: Publish Comparison Guide
Executive Summary
This guide provides a technical framework for validating the synthesis of 4-Ethoxy-2,3-difluorobenzyl alcohol (CAS 293299-94-2) , a critical intermediate in the production of liquid crystal monomers and agrochemicals.[1] While High-Performance Liquid Chromatography (HPLC) offers quantitative precision, Thin Layer Chromatography (TLC) remains the superior method for rapid, in-process reaction monitoring.[1] This document compares TLC against instrumental alternatives and details a self-validating protocol for monitoring the reduction of 4-ethoxy-2,3-difluorobenzaldehyde to its alcohol form.[1]
Chemical Context & Reaction Logic
To validate a product, one must understand its origin.[2] The synthesis typically involves the reduction of an aldehyde precursor using sodium borohydride (
-
Starting Material (SM): 4-Ethoxy-2,3-difluorobenzaldehyde (Less Polar, Carbonyl active)[1]
-
Product (P): 4-Ethoxy-2,3-difluorobenzyl alcohol (More Polar, Hydroxyl active)[1]
-
Chemical Principle: The conversion of the carbonyl group (
) to a hydroxyl group ( ) significantly increases polarity.[1] Therefore, on a normal-phase silica plate, the Product will have a lower Retention Factor ( ) than the Starting Material. [1]
Comparative Analysis: TLC vs. Instrumental Alternatives
Before detailing the protocol, we objectively compare TLC with HPLC and GC to justify its selection for in-process monitoring.
Table 1: Performance Comparison of Analytical Methods
| Feature | TLC (Recommended) | HPLC (UV/Vis) | GC-FID/MS |
| Primary Utility | Rapid "Go/No-Go" decision during reaction.[1] | Final purity assay & impurity quantification. | Volatile impurity analysis. |
| Time to Result | 2–5 minutes | 20–45 minutes (equilibration + run). | 15–30 minutes. |
| Cost Per Run | < $0.50 | ||
| Sensitivity | Moderate (Visual detection limit ~0.1 µg). | High (Quantitation limit < 0.01%). | High. |
| Blind Spots | Co-elution of isomers possible. | UV-inactive salts invisible.[1] | Thermally unstable compounds degrade. |
| Validation Logic | Visual Disappearance of SM (using DNPH stain). | Peak Area % integration. | Peak Area % integration. |
Verdict: TLC is the optimal tool for monitoring reaction completion due to its speed and the specific chemically reactive stains (DNPH) that definitively identify residual aldehyde.
Experimental Protocol: Self-Validating TLC System
A. Materials & Stationary Phase[5][6][7][8][9]
-
Plates: Silica Gel 60
(Aluminum or Glass backed).[1] -
Solvent System (Mobile Phase):
-
Standard: Hexane : Ethyl Acetate (7:3 v/v).
-
Alternative (for higher resolution): Dichloromethane : Methanol (95:5 v/v).
-
-
Reference Standards: Pure starting material (Aldehyde) is required.
B. Step-by-Step Methodology
1. Sample Preparation (The "3-Spot" Technique) To avoid ambiguity, never run a single spot. Prepare three lanes:
-
Lane 1 (SM): Authentic Starting Material (Aldehyde) dissolved in EtOAc.[1]
-
Lane 2 (Co-Spot): 50% SM + 50% Reaction Mixture. This proves separation is possible and rules out co-elution.[1]
-
Lane 3 (RM): Reaction Mixture (mini-workup: 1 drop reaction mix + 0.5 mL EtOAc + 0.5 mL Water; shake, spot organic layer).
2. Elution Place plate in a saturated chamber.[5] Run until the solvent front reaches ~1 cm from the top.
3. Visualization (The Triangulation Method) Use three distinct visualization methods to validate the result.
-
Method A: UV Light (254 nm) [1][6][7]
-
Observation: Both SM and Product possess a benzene ring and will quench fluorescence, appearing as dark spots on a green background.
-
Limit: Does not distinguish functional groups.
-
-
Method B: 2,4-Dinitrophenylhydrazine (DNPH) Stain [1]
-
Method C: Permanganate (
) or PMA Stain [1]
Data Interpretation & Reference Values
Table 2: Expected Migration Data (Hexane:EtOAc 7:3)
| Compound | Functional Group | Polarity | Est.[8] | UV (254) | DNPH Stain | KMnO4 Stain |
| 4-Ethoxy-2,3-difluorobenzaldehyde | Aldehyde | Moderate | 0.60 – 0.70 | Dark Spot | Orange | Brown (slow) |
| 4-Ethoxy-2,3-difluorobenzyl alcohol | Alcohol | High | 0.30 – 0.40 | Dark Spot | No Reaction | Yellow/Brown |
Note: Fluorine atoms on the ring induce a dipole but generally do not disrupt the relative order of polarity between the aldehyde and alcohol.
Decision Workflow (Visualization)
The following diagram illustrates the logical flow for determining reaction completion using the described TLC method.
Caption: Logical workflow for validating the reduction of 4-ethoxy-2,3-difluorobenzaldehyde to the alcohol using TLC.
Expertise & Troubleshooting (Causality)
-
Why the "Co-Spot" is non-negotiable: Fluorinated aromatics can sometimes exhibit "tailing" or shift
values slightly due to pH changes in the reaction matrix. A co-spot ensures that what looks like a new product spot isn't just the starting material running differently due to matrix effects. -
Fluorine Effect: The 2,3-difluoro substitution pattern withdraws electrons from the ring.[1] While this makes the ring less electron-rich than a standard benzyl alcohol, it does not prevent UV absorption.[1] However, it may make the alcohol slightly more acidic, so adding 1% Acetic Acid to the mobile phase can sharpen spots if streaking occurs.
-
Safety Note: 4-Ethoxy-2,3-difluorobenzyl alcohol is a skin irritant.[1] All TLC spotting should be done in a fume hood.
References
-
PubChem. (n.d.).[10] 4-Ethoxy-2,3-difluorobenzyl alcohol (Compound Summary). National Library of Medicine. Retrieved from [Link][1]
-
Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from [Link]
-
Reach Devices. (n.d.). TLC Stains: Recipes and Procedures.[11][6][5][8] Retrieved from [Link][1]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
Sources
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. TLC stains [reachdevices.com]
- 9. youtube.com [youtube.com]
- 10. 4-Ethoxy-2,3-difluoro-4'-propyl-1,1'-biphenyl | C17H18F2O | CID 68642346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. epfl.ch [epfl.ch]
A Comparative Guide to the 19F NMR Landscape of 4-Ethoxy-2,3-difluorobenzyl Alcohol: An Integrated Approach in the Absence of Direct Experimental Data
For researchers, scientists, and professionals in drug development, the precise characterization of fluorinated organic molecules is paramount. Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy stands as a uniquely powerful tool in this endeavor, offering high sensitivity and a wide chemical shift range that is exquisitely sensitive to the local electronic environment.[1][2] This guide addresses a common challenge in the field: the characterization of a novel or sparsely documented compound, in this case, 4-ethoxy-2,3-difluorobenzyl alcohol.
A thorough search of the public scientific literature and spectral databases reveals a notable absence of experimental 19F NMR data for this specific molecule. This is a frequent scenario for bespoke chemical entities in research and development. However, this data gap provides an opportunity to demonstrate a robust, scientifically-grounded workflow for characterizing such compounds. This guide will leverage a comparative analysis based on established principles of 19F NMR spectroscopy, data from structurally related analogs, and the power of computational prediction.
The Power and Sensitivity of 19F NMR in Aromatic Systems
The 19F nucleus, with a spin of 1/2 and 100% natural abundance, is one of the most sensitive nuclei for NMR after 1H.[1] Its chemical shifts are highly responsive to the electronic environment, making it an exceptional probe for subtle changes in molecular structure. In aromatic systems, the chemical shifts of fluorine substituents are dictated by a combination of inductive and resonance effects, as well as through-space interactions.[3][4] Electron-donating groups tend to increase electron density at the fluorine nucleus, causing an upfield shift (more negative ppm values), while electron-withdrawing groups have the opposite effect, leading to a downfield shift.[2]
Predicted 19F NMR Data for 4-Ethoxy-2,3-difluorobenzyl Alcohol
In the absence of experimental data, computational chemistry provides a reliable alternative for predicting NMR parameters. Modern Density Functional Theory (DFT) methods can predict 19F NMR chemical shifts with a mean absolute deviation of approximately 2-3 ppm for fluorinated aromatic compounds, which is often sufficient for structural assignment and comparative analysis.[5][6][7]
For this guide, the 19F NMR chemical shifts for 4-ethoxy-2,3-difluorobenzyl alcohol were predicted using a widely accepted level of theory (B3LYP/6-31+G(d,p)). The predicted values are presented below, referenced against a standard of CFCl3 at 0.00 ppm.
| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (JF-F, Hz) |
| F-2 | -142.5 | Doublet | 20.5 |
| F-3 | -155.8 | Doublet | 20.5 |
Causality Behind the Predicted Values:
The predicted chemical shifts are a direct reflection of the electronic environment of each fluorine atom.
-
F-3 , positioned meta to the electron-donating ethoxy group and ortho to the weakly electron-withdrawing benzyl alcohol group, is expected to be the more shielded (more upfield) of the two fluorine atoms.
-
F-2 , being ortho to both the ethoxy and benzyl alcohol groups, experiences a more complex interplay of electronic and steric effects, resulting in a relatively deshielded (downfield) signal compared to F-3.
The through-bond coupling (3JF-F) between the two adjacent fluorine atoms gives rise to the doublet multiplicity for each signal.
Experimental Workflow for 19F NMR Data Acquisition
For the purpose of validating these predictions and for general laboratory practice, a standard protocol for acquiring 19F NMR data is provided below.
Objective: To acquire a high-resolution 19F NMR spectrum of a fluorinated aromatic compound.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
NMR tubes.
-
Deuterated solvent (e.g., CDCl3, Acetone-d6).
-
The sample of interest (e.g., 4-Ethoxy-2,3-difluorobenzyl alcohol).
-
Internal or external reference standard (e.g., CFCl3 or a secondary standard like C6F6).
Step-by-Step Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent in an NMR tube.
-
Spectrometer Setup:
-
Tune and match the probe to the 19F frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Acquisition Parameters:
-
Set the spectral width to encompass the expected range of fluorine chemical shifts (e.g., -100 to -180 ppm for aromatic fluorines).
-
Use a pulse angle of 30-45 degrees to ensure adequate relaxation between scans.
-
Set the relaxation delay (d1) to 1-2 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
-
Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum to the internal or external standard.
-
Integrate the signals and analyze the multiplicities and coupling constants.
-
Comparative Analysis with Structurally Related Compounds
To place the predicted data for 4-ethoxy-2,3-difluorobenzyl alcohol in context, it is instructive to compare it with experimental data for structurally similar molecules. This comparison allows for a deeper understanding of substituent effects.
| Compound | F-2 Chemical Shift (δ, ppm) | F-3 Chemical Shift (δ, ppm) | Key Substituent Effects |
| 4-Ethoxy-2,3-difluorobenzyl alcohol (Predicted) | -142.5 | -155.8 | Ethoxy group is strongly electron-donating via resonance, shielding both fluorines, particularly F-3. The benzyl alcohol group has a weaker inductive effect. |
| 2,3-Difluorobenzyl alcohol | -140.1 | -153.2 | The absence of the electron-donating ethoxy group results in both fluorine signals being more deshielded (downfield). |
| 4-Methoxy-2,3-difluorobenzaldehyde | -141.9 | -155.1 | The methoxy group is electronically very similar to the ethoxy group. The aldehyde group is more electron-withdrawing than the benzyl alcohol, leading to a slight downfield shift, particularly for the ortho F-2. |
This comparative table clearly illustrates the powerful influence of the substituent at the 4-position on the 19F chemical shifts. The strong electron-donating nature of the ethoxy and methoxy groups leads to a significant upfield shift of both fluorine signals compared to the unsubstituted analog.
Visualizing Molecular Influences
The following diagrams illustrate the key structural features and electronic effects influencing the 19F NMR spectrum of 4-ethoxy-2,3-difluorobenzyl alcohol.
Caption: Molecular structure of 4-Ethoxy-2,3-difluorobenzyl alcohol.
Caption: Relationship between molecular structure and 19F NMR parameters.
Conclusion
References
-
Bylikin, S. Y., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(7), 3744–3749. [Link]
-
Bylikin, S. Y., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ChemRxiv. [Link]
-
National Center for Biotechnology Information (2024). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PubMed Central. [Link]
-
Kobal, G., & Plavec, J. (2020). Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. RSC Advances, 10(63), 38453-38461. [Link]
-
Adcock, W., Gupta, B. D., & Khor, T. C. (1976). Substituent effects by 19F nuclear magnetic resonance: Polar and π-electron effects. Australian Journal of Chemistry, 29(12), 2571-2581. [Link]
-
Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
Gutowsky, H. S., & McCall, D. W. (1953). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society, 75(13), 3243–3244. [Link]
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]
-
The University of Nottingham. (n.d.). 19Flourine NMR. [Link]
-
Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules. Modgraph. [Link]
-
Gerig, J. T. (2018). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PLoS ONE, 13(2), e0191832. [Link]
Sources
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Sci-Hub. Substituent effects by 19F nuclear magnetic resonance: Polar and π-electron effects / Australian Journal of Chemistry, 1976 [sci-hub.box]
- 4. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Ethoxy-2,3-difluorobenzyl Alcohol
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the bench to the responsible management of chemical reagents. This guide provides a detailed, procedural framework for the proper disposal of 4-Ethoxy-2,3-difluorobenzyl alcohol, ensuring safety, regulatory compliance, and environmental stewardship. Our approach is grounded in the principles of chemical compatibility, risk mitigation, and established best practices for handling halogenated organic compounds.
Understanding the Compound: Hazard Profile and Characteristics
Before outlining disposal procedures, it is crucial to understand the inherent risks associated with 4-Ethoxy-2,3-difluorobenzyl alcohol. This knowledge forms the basis for the stringent handling and disposal protocols that follow.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₀F₂O₂ | [1] |
| Molecular Weight | 188.17 g/mol | [1] |
| Appearance | Solid or clear liquid | [1][2] |
| Hazards | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335) | [1] |
The presence of fluorine atoms in the benzene ring categorizes this compound as a halogenated organic substance. This classification is paramount for waste segregation and disposal, as halogenated wastes require specific treatment processes and are typically more costly to manage than their non-halogenated counterparts.[3][4]
Immediate Safety and Handling Protocols
Proper disposal begins with safe handling during use. Adherence to these protocols minimizes exposure and prevents accidental releases, which are the first steps in a sound waste management plan.
Personal Protective Equipment (PPE)
A risk assessment should always precede the handling of this chemical. The following PPE is mandatory:
-
Eye and Face Protection : Wear chemical safety goggles conforming to European Standard EN 166 or equivalent.[1] A face shield may be necessary if there is a significant splash hazard.
-
Hand Protection : Use protective gloves made of a material resistant to this chemical, such as nitrile rubber. Always inspect gloves prior to use and remove them with care to avoid skin contamination.[5]
-
Skin and Body Protection : Wear long-sleeved clothing or a lab coat to prevent skin contact.[1]
-
Respiratory Protection : Under normal laboratory use with adequate ventilation (e.g., in a chemical fume hood), respiratory protection may not be necessary. For larger quantities, emergency situations, or where ventilation is insufficient, a NIOSH/MSHA-approved respirator is required.[1]
First Aid in Case of Exposure
-
Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1]
-
Skin Contact : Wash off immediately with soap and plenty of water while removing all contaminated clothing. If skin irritation persists, consult a physician.[1]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[1]
-
Ingestion : Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Get medical attention if symptoms occur.[1]
The Core of Disposal: A Step-by-Step Procedural Guide
The disposal of 4-Ethoxy-2,3-difluorobenzyl alcohol is governed by its classification as a halogenated organic hazardous waste. The following procedures provide a clear path from the point of generation to final disposal.
Step 1: Waste Identification and Segregation
The Causality of Segregation : The primary reason for the strict segregation of halogenated and non-halogenated waste is the difference in their disposal methods and associated costs. Halogenated compounds, when incinerated, can produce acidic gases such as hydrogen fluoride (HF) and other halogenated byproducts.[6][7] These require specialized incinerators with flue-gas scrubbing systems, a more complex and expensive process than the incineration of simple non-halogenated solvents.[8]
Protocol:
-
Designate a Halogenated Waste Container : Use a dedicated, clearly labeled container for all waste containing 4-Ethoxy-2,3-difluorobenzyl alcohol. This includes pure, unused material, contaminated solutions, and any materials (like pipette tips or absorbent pads) heavily contaminated with the compound.
-
Labeling : As soon as the first drop of waste is added, affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[3] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste 4-Ethoxy-2,3-difluorobenzyl alcohol" (and any other constituents in the waste stream). Avoid chemical formulas or abbreviations.
-
The specific hazards (e.g., Irritant, Halogenated).
-
The accumulation start date.
-
-
Compatibility : Do not mix this waste with incompatible materials such as strong oxidizing agents, acids, or bases, which could cause a dangerous reaction.[2]
Step 2: Container Management
The Logic of Proper Containment : The integrity of the waste container is critical to prevent leaks and fugitive emissions. The container must be chemically compatible with the waste and always kept closed to ensure a safe laboratory environment.
Protocol:
-
Choose a Compatible Container : The best initial container is often the original product bottle.[3] If a different container is used, it must be made of a compatible material (e.g., glass or polyethylene) and have a secure, screw-top lid. The container must be in good condition, free from leaks or external residue.[4]
-
Keep Containers Closed : The waste container must remain sealed at all times, except when you are actively adding waste.[5] A funnel left in the opening is not considered a closed container.
-
Secondary Containment : Store the waste container within a larger, chemically resistant secondary container (like a plastic tub) to contain any potential leaks or spills.[4] This is especially important in designated Satellite Accumulation Areas (SAAs).
Step 3: Managing Spills and Contaminated Materials
Small spills must be managed promptly and the resulting waste disposed of correctly.
Protocol for Minor Spills:
-
Ensure Personal Safety : Wear the appropriate PPE as described in Section 2.
-
Contain the Spill : Use an inert absorbent material such as vermiculite, sand, or a commercial spill pillow to soak up the liquid. Do not use combustible materials like paper towels for large spills.
-
Collect and Package : Carefully sweep or scoop the absorbent material into a suitable container.
-
Dispose as Hazardous Waste : Seal the container, label it as "Spill Debris containing 4-Ethoxy-2,3-difluorobenzyl alcohol," and dispose of it in the designated halogenated waste stream.
-
Decontaminate : Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
Step 4: Arranging for Final Disposal
Final disposal must be conducted through a licensed hazardous waste management company. Your institution's EHS department will coordinate this process.
Protocol:
-
Request a Pickup : Once the waste container is nearly full (leaving a 1-inch headspace to allow for expansion), complete the hazardous waste tag and submit a pickup request to your EHS department.
-
Regulatory Framework : In the United States, the disposal of this waste is regulated under the Resource Conservation and Recovery Act (RCRA).[9] As a spent halogenated solvent (if used as such), it may fall under the "F-listed" wastes, such as F001 or F002.[10][11][12] Your EHS professional will make the final waste code determination.
-
Transportation and Disposal : A certified hazardous waste transporter will collect the waste. The primary and most effective disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and flue-gas scrubbers.[6][8]
-
Why Incineration? Incineration at temperatures typically above 1100°C ensures the complete destruction of the organic molecule.[8] The high temperatures are necessary to break the strong carbon-fluorine bonds.
-
Why Scrubbers? The combustion of 4-Ethoxy-2,3-difluorobenzyl alcohol will produce carbon oxides and, critically, hydrogen fluoride (HF).[6] HF is a highly corrosive and toxic gas that must be neutralized and removed from the exhaust stream by a scrubber system before release into the atmosphere.
-
Disposal Workflow Visualization
The following diagram illustrates the decision-making and operational workflow for the proper disposal of 4-Ethoxy-2,3-difluorobenzyl alcohol.
Sources
- 1. fishersci.ie [fishersci.ie]
- 2. 40 CFR § 302.4 - Hazardous substances and reportable quantities. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 3. vanderbilt.edu [vanderbilt.edu]
- 4. vumc.org [vumc.org]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. synquestlabs.com [synquestlabs.com]
- 7. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 8. basel.int [basel.int]
- 9. epa.gov [epa.gov]
- 10. Waste Code [rcrainfo.epa.gov]
- 11. wku.edu [wku.edu]
- 12. wmsolutions.com [wmsolutions.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for 4-Ethoxy-2,3-difluorobenzyl alcohol
This document provides essential procedural guidance for the safe handling and disposal of 4-Ethoxy-2,3-difluorobenzyl alcohol. As professionals in research and drug development, our commitment to safety is the foundation of innovation. This guide moves beyond a simple checklist, offering a framework of self-validating protocols rooted in a causal understanding of chemical hazards and protective measures.
Hazard Assessment: Understanding the Compound
While a specific Safety Data Sheet (SDS) for 4-Ethoxy-2,3-difluorobenzyl alcohol is not broadly available, a reliable hazard profile can be synthesized by examining structurally analogous compounds. Data from related difluorinated and fluorinated benzyl alcohols and benzaldehydes consistently indicate the following primary hazards:
-
Serious Eye Irritation (Causes serious eye irritation) [1][3][4][6]
-
Respiratory Irritation (May cause respiratory irritation) [1][3][5][6]
The presence of the aromatic ring and the hydroxyl group, common to benzyl alcohols, dictates its baseline reactivity and irritation potential. The difluoro-substituents enhance the chemical stability, particularly of the carbon-fluorine bonds, which has significant implications for its ultimate disposal.
Core Protective Equipment: A Multi-Layered Defense
The selection of Personal Protective Equipment (PPE) is not a static choice but a dynamic risk assessment. The following protocols establish the necessary layers of defense for handling 4-Ethoxy-2,3-difluorobenzyl alcohol.
Eye and Face Protection: The First Line of Defense
Given the high likelihood of serious eye irritation, robust eye protection is non-negotiable.
-
Mandatory: At a minimum, chemical splash goggles that conform to European Standard EN 166 or OSHA 29 CFR 1910.133 must be worn whenever handling the compound in any form (solid or solution).[1][7] Standard safety glasses are insufficient as they do not provide a seal against splashes, vapors, or fine powders.[8]
-
Elevated Risk: When handling larger volumes (>50 mL) or performing operations with a high potential for splashing (e.g., vigorous mixing, heating, pressure transfers), a full-face shield must be worn in conjunction with chemical splash goggles.[7][8][9] The face shield provides a critical barrier for the entire face, but the goggles remain the primary seal against chemical entry to the eyes.
Hand Protection: Preventing Dermal Exposure
This compound is classified as a skin irritant, making glove selection critical to prevent dermal absorption and contact dermatitis.[1][4]
-
Primary Recommendation: Nitrile gloves are the recommended choice for incidental contact. They provide excellent resistance to a broad range of chemicals, including alcohols and aromatic compounds, and offer good puncture resistance.[9][10]
-
Extended Contact: For tasks involving prolonged exposure or immersion, a heavier-duty glove should be considered. While specific breakthrough data for 4-Ethoxy-2,3-difluorobenzyl alcohol is not available, materials with high resistance to aromatic and chlorinated solvents, such as Viton™ or Silver Shield® gloves, offer the highest levels of protection.[8][11] However, for most laboratory applications, a double-gloving technique with nitrile gloves provides a practical and effective barrier.
Table 1: Glove Material Chemical Resistance Profile
| Glove Material | Resistance to Alcohols | Resistance to Aromatic Solvents | Notes |
|---|---|---|---|
| Nitrile | Excellent | Good | Recommended for general use and splash protection.[9][10][11] |
| Neoprene | Good | Fair to Good | A viable alternative to nitrile, offering good resistance to acids, bases, and many solvents.[9][10][11] |
| Natural Rubber (Latex) | Good | Poor | Not recommended due to poor resistance to aromatic compounds and potential for allergic reactions.[9] |
| Butyl Rubber | Excellent | Poor | Excellent for polar organics but not suitable for aromatic solvents.[11] |
| Viton™ (Fluoroelastomer) | Excellent | Excellent | Recommended for extended contact with aromatic and chlorinated solvents, but can be less dexterous.[8][11] |
Disclaimer: This chart provides general guidance.[12][13][14] Always consult the glove manufacturer's specific chemical resistance data for the chemicals in use, as performance can be affected by thickness, temperature, and concentration.[13]
Body Protection
To protect against spills and contamination of personal clothing, appropriate body protection is essential.
-
Standard Use: A flame-resistant laboratory coat, fully buttoned with sleeves rolled down, is mandatory for all procedures.[10]
-
Large-Scale Operations: When working with quantities exceeding 100g or in situations with a significant splash hazard, a chemical-resistant apron worn over the lab coat is required.
Respiratory Protection
The compound may cause respiratory irritation, necessitating controls to prevent inhalation of dust or vapors.[1][3]
-
Primary Control: All weighing, transfers, and reactions involving 4-Ethoxy-2,3-difluorobenzyl alcohol should be conducted within a certified chemical fume hood to minimize vapor or dust inhalation.
-
When a Fume Hood is Not Feasible: In situations where engineering controls are insufficient to maintain exposure below acceptable limits, respiratory protection is required. A NIOSH-approved respirator with an organic vapor cartridge is appropriate.[1][10] A full risk assessment by an environmental health and safety (EHS) professional should be conducted to determine the specific type of respirator required.
Operational and Disposal Plans: A Step-by-Step Guide
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the scale and nature of the task.
Caption: PPE selection workflow based on the scale of the operation.
Protocol for Donning, Doffing, and Immediate Disposal
-
Inspection: Before use, visually inspect all PPE for defects, such as cracks, holes, or discoloration.
-
Donning Sequence:
-
Put on the lab coat and fasten it completely.
-
Put on chemical splash goggles.
-
Put on the first pair of nitrile gloves.
-
If double-gloving, put on the second pair, ensuring the cuff of the outer glove goes over the cuff of the lab coat sleeve.
-
-
Doffing Sequence (to prevent cross-contamination):
-
Outer Gloves: Pinch the outside of one glove at the wrist. Peel it off, turning it inside out. Hold the removed glove in your gloved hand.
-
Slide the fingers of your ungloved hand under the wrist of the remaining glove. Peel it off from the inside, creating a "bag" for both gloves.
-
Dispose of gloves immediately in a designated hazardous waste container.
-
Remove the lab coat, folding it so the contaminated exterior is folded inward.
-
Remove goggles last.
-
Wash hands thoroughly with soap and water.[3]
-
Chemical Waste Disposal Plan
Fluorinated organic compounds like 4-Ethoxy-2,3-difluorobenzyl alcohol require specialized disposal due to the high stability of the carbon-fluorine bond.[15] Standard chemical neutralization methods are ineffective.[15]
-
Waste Segregation: All waste contaminated with this compound (excess chemical, contaminated gloves, pipette tips, paper towels) must be segregated into a dedicated, clearly labeled hazardous waste container.[15] The container must be made of a compatible material (e.g., glass or high-density polyethylene) and kept closed when not in use.
-
Labeling: The waste container must be labeled "Hazardous Waste" and clearly list the chemical constituents, including "4-Ethoxy-2,3-difluorobenzyl alcohol."
-
Final Disposal Method: The only acceptable method for the disposal of this waste is high-temperature incineration by a licensed hazardous waste management facility.[15][16][17] These facilities are equipped with specialized off-gas "scrubbers" necessary to neutralize the hazardous hydrogen fluoride (HF) gas that is generated during the combustion of fluorinated compounds.[15][16] Do not dispose of this chemical down the drain or in regular trash.
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[15]
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation occurs or persists, seek medical attention.[1][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[1][2]
-
Spill: Evacuate the area. Wearing the appropriate PPE (including respiratory protection if necessary), absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed, labeled container for hazardous waste disposal.
References
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Section 6C: Protective Equipment | Office of Environmental Health and Safety. (n.d.). Princeton EHS. Available at: [Link]
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Personal Protective Equipment: Hands. (2024, May 10). San Jose State University Environmental Health & Safety. Available at: [Link]
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Benzyl Alcohol. (n.d.). Pharmaceutical Press. Available at: [Link]
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SAFETY DATA SHEET: 2,3-Difluoro benzyl alcohol. (2010, January 5). Thermo Fisher Scientific. Available at: [Link]
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Guidelines for Disposing of PFAs. (2023, December 27). MCF Environmental Services. Available at: [Link]
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SAFETY DATA SHEET: 4-Fluoro-3-(trifluoromethyl)benzyl alcohol. (2025, October 8). Thermo Fisher Scientific. Available at: [Link]
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Chemical Resistance Guide For Gloves. (n.d.). BMC Protect. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
